An In-depth Technical Guide to 3-Ethynylaniline Hydrochloride: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethynylaniline (B136080) hydrochloride is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline (B136080) hydrochloride is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive terminal alkyne and an amino group that can be readily converted to a stable hydrochloride salt, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Ethynylaniline hydrochloride, with a focus on its role in the development of targeted cancer therapies.
Chemical and Physical Properties
3-Ethynylaniline hydrochloride is the salt form of 3-ethynylaniline, which enhances its stability and ease of handling compared to the free base.[1] The hydrochloride salt is typically a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 3-Ethynylaniline and its Hydrochloride Salt
Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate; Insoluble in water.[4]
Enhanced water solubility compared to the free base.[1] Specific quantitative data is not readily available.
Spectroscopic Data
Detailed spectroscopic data for 3-Ethynylaniline hydrochloride is not widely available in the public domain. However, data for the free base, 3-ethynylaniline, provides valuable information for characterization.
Mass Spectrometry (MS): The mass spectrum of 3-ethynylaniline typically shows a molecular ion peak ([M]⁺) at an m/z of 117.[5]
¹H NMR Spectroscopy: While a specific spectrum for the hydrochloride is not available, the formation of the salt would lead to a downfield shift of the aromatic protons and the appearance of a broad ammonium (B1175870) proton signal.
Infrared (IR) Spectroscopy: The IR spectrum of 3-ethynylaniline would show characteristic peaks for the N-H stretches of the primary amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.
Experimental Protocols
Synthesis of 3-Ethynylaniline
A common and efficient method for the synthesis of 3-ethynylaniline is the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling for the Synthesis of 3-Ethynylaniline
To a dried reaction flask under an inert atmosphere, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Add anhydrous and degassed triethylamine.
Add trimethylsilylacetylene (1.2 eq) dropwise.
Heat the reaction mixture and monitor by thin-layer chromatography (TLC).
Upon completion, cool the reaction, filter to remove the catalyst, and concentrate under reduced pressure.
The resulting TMS-protected aniline (B41778) is then deprotected using a mild base such as potassium carbonate in methanol (B129727) to yield 3-ethynylaniline.
Preparation of 3-Ethynylaniline Hydrochloride
The hydrochloride salt is prepared by a straightforward acid-base reaction.[1]
Protocol: Preparation of 3-Ethynylaniline Hydrochloride
Dissolve 3-ethynylaniline in a suitable organic solvent like acetone.[1]
Add an excess of concentrated hydrochloric acid to the solution.[1]
The hydrochloride salt will precipitate out of the solution.
Isolate the solid product by filtration and dry under vacuum.[1]
Applications in Drug Development
A primary application of 3-ethynylaniline hydrochloride is as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[1] Notably, it is a crucial building block for the synthesis of erlotinib (B232).
Synthesis of Erlotinib
Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer and other cancers. The synthesis involves the reaction of 3-ethynylaniline hydrochloride with a quinazoline (B50416) derivative.
Protocol: Synthesis of Erlotinib using 3-Ethynylaniline Hydrochloride
Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.
Add 3-ethynylaniline hydrochloride to the suspension.
Heat the reaction mixture and stir.
The product, erlotinib hydrochloride, precipitates from the reaction mixture and can be isolated by filtration.
Visualizations
To further elucidate the synthetic pathways discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for 3-Ethynylaniline Hydrochloride.
Caption: Synthesis of Erlotinib from 3-Ethynylaniline Hydrochloride.
Conclusion
3-Ethynylaniline hydrochloride is a key chemical entity with significant utility in synthetic chemistry. Its well-defined properties and reactivity profile make it an indispensable precursor for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The detailed protocols and synthetic workflows provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important compound. Further research into its properties and applications is likely to uncover new opportunities for innovation in both medicine and materials science.
An In-depth Technical Guide to 3-Ethynylaniline (B136080) Hydrochloride Introduction 3-Ethynylaniline hydrochloride (CAS Number: 207226-02-6) is the hydrochloride salt of 3-Ethynylaniline (CAS Number: 54060-30-9).[1][2]...
3-Ethynylaniline hydrochloride (CAS Number: 207226-02-6) is the hydrochloride salt of 3-Ethynylaniline (CAS Number: 54060-30-9).[1][2] It is a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The molecule incorporates an aromatic amine and a terminal alkyne, a unique combination of functional groups that makes it a valuable building block for a wide range of complex molecules.[3]
Its primary significance lies in its role as a crucial precursor in the synthesis of various pharmaceuticals, most notably tyrosine kinase inhibitors (TKIs) used in targeted cancer therapy, such as erlotinib.[1][3][4] The ethynyl (B1212043) group allows it to participate in a variety of coupling reactions, including the Sonogashira coupling and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4][5] Furthermore, its derivatives are explored in materials science for the creation of high-performance polymers and functional materials.[1][6] The hydrochloride salt form is often preferred over the free base (3-ethynylaniline) due to its increased stability and ease of handling.[1]
Physicochemical Properties
The key physicochemical properties of 3-Ethynylaniline hydrochloride are summarized in the table below.
3-Ethynylaniline hydrochloride is typically prepared from its free base, 3-ethynylaniline. The synthesis of the 3-ethynylaniline precursor is primarily achieved through two major routes: the reduction of 3-ethynylnitrobenzene and the Sonogashira coupling reaction.
Formation of Hydrochloride Salt
The formation of the hydrochloride salt is a straightforward acid-base reaction. 3-Ethynylaniline is dissolved in a suitable organic solvent, like acetone, and treated with an excess of concentrated hydrochloric acid. This protonates the amino group, causing the salt to precipitate, which can then be isolated via filtration.[1][9]
Synthesis of 3-Ethynylaniline Hydrochloride from its free base.
Synthesis of 3-Ethynylaniline (Precursor)
Two common industrial routes for synthesizing the 3-ethynylaniline precursor are outlined below.[3]
Primary synthetic routes to the 3-Ethynylaniline precursor.
Applications in Drug Development
3-Ethynylaniline hydrochloride is a cornerstone in the synthesis of targeted pharmaceuticals, particularly as a key intermediate for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4] Drugs like Erlotinib utilize the 3-ethynylaniline scaffold. The ethynyl group extends into a hydrophobic pocket of the ATP-binding site of the EGFR kinase domain, contributing to the drug's inhibitory activity against signaling pathways that promote tumor cell proliferation.[1][4]
Simplified EGFR signaling pathway and its inhibition.
Applications in Materials Science
In materials science, 3-ethynylaniline serves as a valuable monomer for synthesizing advanced polymers. The aniline (B41778) group can undergo oxidative polymerization, while the terminal alkyne provides a site for thermal cross-linking or participation in "click" chemistry reactions to modify polymer properties. This dual reactivity allows for the creation of materials like poly(3-ethynylaniline) and acetylene-functional benzoxazine (B1645224) resins, which exhibit desirable thermal stability and electronic properties.[1][6]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Reactivity of 3-Ethynylaniline (B136080) Hydrochloride This technical guide provides a comprehensive overview of the structure, properties, and reactivity of 3-ethynylanil...
This technical guide provides a comprehensive overview of the structure, properties, and reactivity of 3-ethynylaniline hydrochloride. This versatile compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique bifunctionality, possessing both a reactive terminal alkyne and an amino group, allows for a diverse range of chemical transformations.
Structure and Physicochemical Properties
3-Ethynylaniline hydrochloride is the salt form of 3-ethynylaniline, which is often preferred due to its increased stability and ease of handling compared to the free base.[1] The hydrochloride salt is formed by reacting the free base with hydrochloric acid, typically in a solvent like acetone, leading to the precipitation of the salt.[1][2]
Caption: Structure of 3-Ethynylaniline Hydrochloride.
Table 1: Physicochemical Properties of 3-Ethynylaniline Hydrochloride
The chemical reactivity of 3-ethynylaniline hydrochloride is dominated by its two functional groups: the terminal alkyne (-C≡CH) and the anilinium group (-NH₃⁺), which can be deprotonated to the nucleophilic amino group (-NH₂). This dual functionality makes it a versatile precursor in the synthesis of pharmaceuticals, polymers, and other advanced materials.[1][7][8]
Sonogashira Coupling
The terminal alkyne group readily participates in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[9][10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12] The Sonogashira coupling is a cornerstone reaction in the synthesis of many complex organic molecules, including the anti-cancer drug erlotinib, where 3-ethynylaniline is a key intermediate.[1][8][13]
Caption: General scheme of the Sonogashira coupling reaction.
A common side reaction in Sonogashira coupling is the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under inert conditions and, in some cases, using copper-free protocols.[14]
3-Ethynylaniline is a valuable reagent in "click chemistry," particularly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][15][16] This reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[15][17] The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[15][18]
Caption: Scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Polymerization
The bifunctional nature of 3-ethynylaniline makes it an excellent monomer for the synthesis of advanced polymers.[7] The amino group can undergo oxidative polymerization, while the ethynyl (B1212043) group can be used for subsequent cross-linking reactions, leading to the formation of thermosetting polymers with high thermal stability.[7][19] These polymers have potential applications as high-performance materials in the aerospace and electronics industries.[19]
Caption: Oxidative polymerization of 3-ethynylaniline.
Other Synthetic Applications
Beyond these primary reactions, 3-ethynylaniline is used in the synthesis of various other complex molecules, including:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 2 mol%).
Add anhydrous triethylamine (B128534) (2.0-3.0 eq) and a suitable solvent such as THF or DMF.
Stir the mixture at room temperature for 15-30 minutes.
Slowly add trimethylsilylacetylene (1.2-1.5 eq) via syringe.
Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
In a reaction vial, dissolve 3-ethynylaniline and the organic azide in the chosen solvent system to a concentration of approximately 0.1 M.
If using a ligand, add it to the mixture.
Add the CuSO₄ solution.
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, work up the reaction by extracting the product with an appropriate organic solvent.
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography or recrystallization as needed.
Oxidative Polymerization of 3-Ethynylaniline
This protocol is based on a reported method for synthesizing poly(3-ethynylaniline).[7][22]
Materials:
3-Ethynylaniline
Ammonium persulfate ((NH₄)₂S₂O₈)
Hydrochloric acid (e.g., 1 M)
Deionized water
Methanol
Procedure:
In a reaction vessel, dissolve a specific amount of 3-ethynylaniline in the hydrochloric acid solution.
Cool the solution to 0-5 °C in an ice bath with stirring.
In a separate vessel, dissolve a stoichiometric amount of ammonium persulfate in deionized water and cool the solution to 0-5 °C.
Slowly add the chilled ammonium persulfate solution dropwise to the stirred 3-ethynylaniline solution. A dark precipitate indicates polymer formation.
Continue stirring at 0-5 °C for a predetermined time (e.g., 2-24 hours).
Collect the polymer precipitate by filtration.
Wash the polymer sequentially with 1 M HCl and then with methanol to remove unreacted monomer and initiator.
Dry the resulting poly(3-ethynylaniline) in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Conclusion
3-Ethynylaniline hydrochloride is a highly valuable and versatile chemical intermediate. Its unique structure, combining a reactive alkyne and an amino group, provides access to a wide array of important chemical transformations, including Sonogashira couplings, click chemistry, and polymerization. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials.
A Comprehensive Technical Guide to the Synthesis of 3-Ethynylaniline Hydrochloride
Introduction 3-Ethynylaniline (B136080), also known as 3-aminophenylacetylene, is a bifunctional chemical compound featuring both a nucleophilic amino group and a reactive terminal alkyne. This unique structure makes it...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Ethynylaniline (B136080), also known as 3-aminophenylacetylene, is a bifunctional chemical compound featuring both a nucleophilic amino group and a reactive terminal alkyne. This unique structure makes it an invaluable building block in the fields of medicinal chemistry, materials science, and organic synthesis. It is a critical intermediate in the production of high-performance polymers and, most notably, in the synthesis of pharmaceuticals such as the anti-cancer drug Erlotinib (B232).[1][2][3] The hydrochloride salt of 3-ethynylaniline is often preferred due to its increased stability and ease of handling compared to the free base.
This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing 3-ethynylaniline, culminating in its conversion to the hydrochloride salt. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to illustrate the synthetic pathways.
Core Synthetic Strategies for 3-Ethynylaniline
Two principal strategies have become the most practical and prevalent for the synthesis of 3-ethynylaniline: the Sonogashira cross-coupling reaction and the reduction of a 3-ethynylnitrobenzene precursor. The choice of method often depends on the availability of starting materials, desired scale, and economic factors.[2]
Sonogashira Coupling Pathway
The Sonogashira coupling is a powerful and versatile method for forming carbon-carbon bonds between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne.[4] This reaction is catalyzed by a combination of palladium and copper complexes.[4][5] For the synthesis of 3-ethynylaniline, this route typically involves coupling a 3-haloaniline (e.g., 3-iodoaniline) with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step.[2][4] The use of a protecting group on the alkyne is crucial to prevent self-coupling side reactions (Glaser coupling).[4]
Diagram 1. Sonogashira coupling pathway for 3-ethynylaniline synthesis.
Reduction of 3-Ethynylnitrobenzene Pathway
This alternative route involves the initial synthesis of a nitrated precursor, 3-ethynylnitrobenzene, which is subsequently reduced to form the desired aniline.[2][6][7] The synthesis of 3-ethynylnitrobenzene can begin from precursors like m-nitrobenzaldehyde or m-nitrocinnamic acid.[2][8][9] The final step is the reduction of the nitro group, which can be effectively achieved using reagents like iron powder in an acidic aqueous solution.[2][10]
Diagram 2. Synthesis of 3-ethynylaniline via reduction of a nitro precursor.
Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties of 3-ethynylaniline is presented below. This data is essential for proper handling, storage, and application.
Table 2: Typical Parameters for Reduction of 3-Nitrophenylacetylene [2][10]
Parameter
Typical Reagents/Conditions
Substrate
3-Nitrophenylacetylene (1.0 eq)
Reducing Agent
Iron (Fe) powder
Solvent System
Ethanol / Water
pH
Maintained at 5
Temperature
60 °C
Experimental Protocols
Protocol 1: Synthesis of 3-((trimethylsilyl)ethynyl)aniline via Sonogashira Coupling
This protocol is a representative example for the Sonogashira coupling reaction.[2]
Setup: Charge a dry Schlenk flask with 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.
Reagent Addition: Add anhydrous triethylamine as the solvent, followed by the dropwise addition of trimethylsilylacetylene (1.1-1.5 eq).
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, filter the reaction mixture to remove the amine salt and rinse the filter cake with fresh solvent.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline, which can be carried to the next step.
Protocol 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline
The removal of the trimethylsilyl (B98337) (TMS) protecting group is typically achieved using a mild base or a fluoride source.[2][4]
Add a solution of TBAF in THF (1.0 M, 1.1-1.5 eq) dropwise at room temperature.
Stir for 1-3 hours, monitoring by TLC.
Quench the reaction by adding water and extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Synthesis of 3-Ethynylaniline Hydrochloride
The final step is the formation of the hydrochloride salt, which is a straightforward acid-base reaction.[1]
Dissolution: Dissolve the purified 3-ethynylaniline (free base) in a suitable organic solvent, such as acetone (B3395972) or diethyl ether.
Acidification: Add an excess of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) to the stirred solution.
Precipitation: The 3-ethynylaniline hydrochloride will precipitate out of the solution as a solid salt.
Isolation: Isolate the solid product by filtration, wash with a small amount of cold solvent to remove any impurities, and dry under vacuum.
Diagram 3. Formation of 3-ethynylaniline hydrochloride salt.
Conclusion
The synthesis of 3-ethynylaniline hydrochloride is well-established, with the Sonogashira coupling and the reduction of a nitro precursor being the most prominent and reliable methods. The Sonogashira approach offers a more direct route, while the reduction pathway provides an alternative based on different starting materials. The final conversion to the hydrochloride salt enhances the compound's stability, making it suitable for storage and subsequent use in complex synthetic pathways. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for researchers and professionals engaged in drug discovery and materials science.
3-Ethynylaniline Hydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction 3-Ethynylaniline (B136080) hydrochloride (CAS No. 207226-02-6) is a pivotal chemical intermediate, particularly recognized for its role in the synthesis of pharmaceutical compounds and advanced polymers.
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Ethynylaniline (B136080) hydrochloride (CAS No. 207226-02-6) is a pivotal chemical intermediate, particularly recognized for its role in the synthesis of pharmaceutical compounds and advanced polymers. Its unique structure, featuring an aniline (B41778) ring functionalized with an ethynyl (B1212043) group, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-ethynylaniline hydrochloride, addressing a critical need for researchers, scientists, and professionals in drug development. While quantitative data in publicly available literature is limited, this document consolidates qualitative information and outlines detailed experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.
Physicochemical Properties
A foundational understanding of the physicochemical properties of both 3-ethynylaniline free base and its hydrochloride salt is essential for predicting their behavior in various systems. The hydrochloride salt is generally favored in synthetic applications due to its enhanced stability and ease of handling compared to the free base.
Table 1: Physicochemical Properties of 3-Ethynylaniline and 3-Ethynylaniline Hydrochloride
The formation of 3-ethynylaniline hydrochloride is often achieved by dissolving the free base in an organic solvent, such as acetone, and then adding concentrated hydrochloric acid to induce precipitation of the salt. This suggests that the hydrochloride salt has limited solubility in such organic media.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of 3-ethynylaniline and its hydrochloride salt. The free base is known to be sensitive to light.[3] While specific stability studies for the hydrochloride salt are not widely published, its preference in synthesis indicates greater stability than the free base.
Table 3: Stability and Recommended Storage Conditions
Compound
Key Stability Information
Recommended Storage Conditions
Source
3-Ethynylaniline (Free Base)
Light sensitive. Stable under normal temperature and pressure.
Given the absence of extensive published quantitative data, the following sections provide detailed methodologies for determining the solubility and stability of 3-ethynylaniline hydrochloride.
Protocol for Determining Solubility by the Gravimetric Method
This protocol is adapted from a general method for 3-ethynylaniline and is suitable for determining the solubility of its hydrochloride salt in various solvents.[7]
Materials and Equipment:
3-Ethynylaniline hydrochloride (high purity)
Analytical grade solvents of interest
Thermostatically controlled shaker or incubator
Calibrated analytical balance
Vials with airtight seals
Calibrated micropipettes
Drying oven or vacuum oven
Desiccator
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 3-ethynylaniline hydrochloride to a series of vials.
Add a known volume of each selected solvent to the respective vials. The excess solid is crucial to ensure the formation of a saturated solution.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
Agitate the vials for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Analysis:
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette, ensuring no solid particles are transferred.
Dispense the supernatant into a pre-weighed, dry vial.
Solvent Evaporation and Mass Determination:
Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven is recommended to lower the evaporation temperature.
Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.
Weigh the vials containing the dried solute.
Calculation of Solubility:
Calculate the mass of the dissolved 3-ethynylaniline hydrochloride by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Protocol for Stability-Indicating Assay Development
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the stability of 3-ethynylaniline hydrochloride. This involves subjecting the compound to stress conditions and developing an analytical method that can separate the parent compound from any potential degradation products.
Materials and Equipment:
3-Ethynylaniline hydrochloride
HPLC system with a suitable detector (e.g., UV-Vis)
Acids, bases, and oxidizing agents for chemical stress testing
High-purity solvents for mobile phase preparation
Procedure:
Forced Degradation Studies:
Subject samples of 3-ethynylaniline hydrochloride to various stress conditions as per ICH guidelines (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
Photostability: Expose the compound to UV and visible light.
Hydrolytic Stress: Dissolve the compound in acidic, basic, and neutral solutions and heat as necessary.
Oxidative Stress: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).
HPLC Method Development:
Develop a reverse-phase HPLC method capable of separating the intact 3-ethynylaniline hydrochloride from all observed degradation products.
Optimize parameters such as the column, mobile phase composition (including organic modifier, buffer, and pH), flow rate, and detector wavelength.
Method Validation:
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is crucial to ensure that the peak for 3-ethynylaniline hydrochloride is free from interference from any degradants.
Stability Study Execution:
Place long-term and accelerated stability batches of 3-ethynylaniline hydrochloride in controlled environmental chambers.
Pull samples at specified time points and analyze them using the validated stability-indicating HPLC method.
Monitor for any changes in appearance, assay, and the formation of degradation products.
Key Applications and Synthetic Pathways
3-Ethynylaniline hydrochloride is a critical precursor in the synthesis of various high-value molecules. Its most notable application is in the production of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[8]
Caption: Synthesis of Erlotinib from 3-Ethynylaniline Hydrochloride.
The ethynyl group also allows 3-ethynylaniline to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in the synthesis of complex molecules and functional materials.[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: Gravimetric Method for Solubility Determination.
Conclusion
3-Ethynylaniline hydrochloride is a compound of significant interest in pharmaceutical and materials science. While there is a notable lack of publicly available quantitative data regarding its solubility and stability, this guide provides a comprehensive summary of the existing qualitative knowledge. The detailed experimental protocols for solubility determination and stability-indicating assay development offer a practical framework for researchers to generate the specific data required for their applications. As the use of 3-ethynylaniline hydrochloride continues to expand, the generation and publication of such fundamental data will be invaluable to the scientific community.
3-Ethynylaniline hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-Ethynylaniline (B136080) Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethynylaniline hydrochloride is a chemical...
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline hydrochloride is a chemical intermediate widely utilized in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors used in cancer therapy.[1] Its unique molecular structure, featuring a reactive ethynyl (B1212043) group, makes it a valuable building block in organic synthesis, including "click chemistry" reactions.[1][2] However, the presence of the high-energy acetylene (B1199291) functional group and the aromatic amine moiety also necessitates careful consideration of its safety and handling.[3][4] This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for 3-ethynylaniline hydrochloride to ensure its safe use in a laboratory and drug development setting.
Hazard Identification and Classification
3-Ethynylaniline and its hydrochloride salt are classified as hazardous substances.[3] The primary hazards are associated with its flammability, irritant properties, and potential for sensitization.
Inhalation: May cause respiratory tract irritation.[3][4] Inhalation hazard increases at higher temperatures.[3] Long-term exposure to respiratory irritants may lead to airway diseases.[3]
Skin Contact: Causes skin irritation.[3][5] May cause sensitization by skin contact.[3] It is advised that individuals with pre-existing dermatitis should avoid contact.[3]
Eye Contact: Causes serious eye irritation and potential damage.[3][4][5]
Ingestion: Harmful if swallowed.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage in animal experiments.[3]
Chronic Exposure: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake, a condition known as methemoglobinemia.[3] Prolonged or repeated exposure could potentially lead to liver and kidney damage.[6]
Physical and Chemical Properties
A summary of the physical and chemical properties of 3-ethynylaniline and its hydrochloride salt is presented below.
Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling 3-ethynylaniline hydrochloride.
Exposure Control
Recommendations
Source
Engineering Controls
Work in a well-ventilated area, preferably a chemical fume hood.[4][9] Use explosion-proof electrical, ventilating, and lighting equipment.[5][9]
Eye/Face Protection
Tightly fitting safety goggles or chemical safety goggles.[3][4][9]
Prevent the spill from entering drains or waterways.[4][9]
First Aid
Exposure Route
First Aid Measures
Source
Inhalation
Remove the person to fresh air and keep them comfortable for breathing.[3][5][9] If the person feels unwell, call a poison center or doctor.[5][9]
Skin Contact
Immediately remove all contaminated clothing.[3][9] Flush skin and hair with running water and soap.[3] If skin irritation occurs, get medical advice.[9]
Eye Contact
Rinse cautiously with water for several minutes.[5][9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing. If eye irritation persists, get medical advice.[5][9]
Ingestion
Keep the patient warm and rested.[3] Seek immediate medical attention.
Fire-Fighting Measures
Extinguishing Media: Use foam or dry chemical powder.[3]
Hazards: The liquid and vapor are flammable.[3] Combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.
Fire-Fighting Procedures: Alert emergency responders.[3] May be violently or explosively reactive.[3] For large containers involved in a fire, consider evacuation of a 500-meter radius.[3]
Stability and Reactivity
Reactivity: The presence of the ethyne (B1235809) group can confer explosive instability.[3] It can form explosive mixtures with air on intense heating.
Chemical Stability: The product is chemically stable under standard ambient conditions.
Conditions to Avoid: High temperatures, heat, flames, and sparks.[4] Long-term storage may result in polymerization.[3]
Hazardous Decomposition Products: Combustion can produce carbon oxides and nitrogen oxides.[3]
Toxicological Information
Detailed toxicological studies for 3-ethynylaniline hydrochloride are not widely available. The following information is based on the parent compound, 3-ethynylaniline, and general knowledge of aromatic amines.
Acute Toxicity: No specific LD50 or LC50 data are provided in the searched documents. However, it is stated to be harmful if swallowed.[3]
Sensitization: May cause skin sensitization.[3] Asthma-like symptoms may persist for months or years after exposure ceases.[3]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[3] This material and its container must be disposed of as hazardous waste.[3] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[3]
Experimental Protocols
Detailed experimental protocols for the safety and toxicological testing of 3-ethynylaniline hydrochloride are not publicly available in the provided search results. The handling and safety procedures outlined in this document are derived from standard safety data sheets and chemical handling guidelines.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of 3-ethynylaniline hydrochloride.
Emergency Response Logic
Caption: Logical flow for emergency response to spills or personal exposure.
Spectroscopic Analysis of 3-Ethynylaniline Hydrochloride: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethynylaniline (B136080) and its hydrochloride salt, tailored for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethynylaniline (B136080) and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the free base, 3-ethynylaniline, and discusses the expected spectral changes upon its conversion to the hydrochloride salt. Detailed experimental protocols for acquiring these spectra are also presented.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-ethynylaniline. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data for 3-Ethynylaniline (Free Base)
The ¹H NMR spectrum of 3-ethynylaniline in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the aromatic, amine, and acetylenic protons.[1]
Expected ¹H NMR Spectral Changes for 3-Ethynylaniline Hydrochloride:
Upon formation of the hydrochloride salt, the amino group (-NH₂) is protonated to form an ammonium (B1175870) group (-NH₃⁺). This change is expected to have the following effects on the ¹H NMR spectrum:
Ammonium Protons (-NH₃⁺): The broad singlet of the amine protons will be replaced by a new, broader signal for the ammonium protons, which will likely be shifted significantly downfield.
Aromatic Protons: The electron-withdrawing nature of the -NH₃⁺ group will deshield the aromatic protons, causing a general downfield shift of their signals compared to the free base.
Acetylenic Proton: The acetylenic proton is expected to be less affected, with only a minor shift in its resonance.
¹³C NMR Data for 3-Ethynylaniline (Free Base)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Spectral Changes for 3-Ethynylaniline Hydrochloride:
The protonation of the amino group will also influence the ¹³C NMR spectrum:
Aromatic Carbons: The carbon atom attached to the nitrogen (C3) and the other aromatic carbons will experience a downfield shift due to the increased electron-withdrawing effect of the ammonium group.
Alkyne Carbons: The chemical shifts of the alkyne carbons are anticipated to show minimal changes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Data for 3-Ethynylaniline (Free Base)
The IR spectrum of 3-ethynylaniline shows characteristic absorption bands for the amine, alkyne, and aromatic moieties.
Functional Group
Absorption Range (cm⁻¹)
N-H Stretch (Amine)
3400 - 3300
C≡C-H Stretch (Alkyne)
~3300
C≡C Stretch (Alkyne)
2100 - 2260
C=C Stretch (Aromatic)
1600 - 1450
Expected IR Spectral Changes for 3-Ethynylaniline Hydrochloride:
The formation of the hydrochloride salt will lead to notable changes in the IR spectrum:
N-H Stretch: The sharp N-H stretching bands of the primary amine will be replaced by a broad and strong absorption band in the region of 3000-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.
N-H Bend: A bending vibration for the -NH₃⁺ group is expected to appear around 1600-1500 cm⁻¹.
Other Bands: The acetylenic C-H and C≡C stretching vibrations, as well as the aromatic C=C stretching bands, are expected to remain relatively unchanged.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for 3-ethynylaniline hydrochloride.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-ethynylaniline hydrochloride.
Sample Preparation: Accurately weigh 5-10 mg of 3-ethynylaniline hydrochloride and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent for amine hydrochlorides.
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
In a dry agate mortar, grind 1-2 mg of 3-ethynylaniline hydrochloride to a fine powder.
Add approximately 100-200 mg of dry KBr powder to the mortar.[4]
Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.
Pellet Formation:
Transfer a small amount of the mixture to the pellet die.
Assemble the die and place it in a hydraulic press.
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]
Background Spectrum:
Place an empty pellet holder or a pellet made of pure KBr in the sample compartment of the FTIR spectrometer.
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Spectrum Acquisition:
Place the KBr pellet containing the sample in the sample holder of the spectrometer.
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow Visualization
The logical workflow for the spectroscopic characterization of a synthesized chemical compound like 3-ethynylaniline hydrochloride is depicted below. This process ensures the identity and purity of the target molecule.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 3-Ethynylaniline HCl.
An In-depth Technical Guide to the Discovery and Synthesis of 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethynylaniline (B136080), a key building block in organic synthesis, is of paramount importance in the pharmaceutical and materials science indus...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylaniline (B136080), a key building block in organic synthesis, is of paramount importance in the pharmaceutical and materials science industries. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes it a versatile precursor for a wide array of complex molecules, most notably the anti-cancer drug Erlotinib. This technical guide provides a comprehensive overview of the discovery and historical evolution of 3-ethynylaniline synthesis. We delve into the seminal early 20th-century methods and trace the development to the highly efficient modern techniques, primarily the reduction of 3-ethynylnitrobenzene and the Sonogashira coupling. Detailed experimental protocols for these core methodologies are provided, alongside a comparative analysis of their quantitative data. Furthermore, this guide illustrates the logical workflows of these synthetic pathways using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
3-Ethynylaniline, also known as 3-aminophenylacetylene, is an aromatic organic compound with the chemical formula C₈H₇N.[1] It is characterized by a phenyl ring substituted with an amino group at the meta-position relative to a terminal ethynyl (B1212043) group. This unique arrangement of functional groups imparts a dual reactivity to the molecule: the amino group acts as a nucleophile and a base, while the terminal alkyne can participate in a variety of coupling and addition reactions.[1]
The significance of 3-ethynylaniline lies in its role as a crucial intermediate in the synthesis of numerous high-value compounds. In the pharmaceutical industry, it is a key precursor to several kinase inhibitors, including the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, used in the treatment of non-small cell lung cancer.[1] In materials science, the rigid, linear structure of the ethynyl group makes 3-ethynylaniline a valuable monomer for the production of high-performance polymers and advanced functional materials.[2]
This guide aims to provide an in-depth technical resource on the synthesis of 3-ethynylaniline, covering its historical discovery and the evolution of its synthetic methodologies.
Discovery and Historical Context
The first synthesis of 3-ethynylaniline was reported in the early 20th century, with early methods often characterized by multi-step procedures and modest yields.[1] A significant milestone in the synthesis of arylalkynes, including 3-ethynylaniline, was the development of the Sonogashira coupling in 1975 by Kenkichi Sonogashira. This palladium- and copper-catalyzed cross-coupling reaction provided a more direct and efficient route to form the C(sp²)-C(sp) bond, revolutionizing the synthesis of this class of compounds.[1]
Prior to the advent of modern cross-coupling reactions, the synthesis of arylacetylenes often relied on more classical methods such as the dehydrohalogenation of dihaloethylarenes. These early approaches, while foundational, were often less efficient and required harsh reaction conditions.
Core Synthetic Methodologies
Two primary strategies have emerged as the most prevalent and practical for the synthesis of 3-ethynylaniline: the reduction of a nitro precursor and the Sonogashira cross-coupling reaction.[1]
Synthesis via Reduction of 3-Ethynylnitrobenzene
This widely used method involves the preparation of 3-ethynylnitrobenzene followed by the selective reduction of the nitro group to an amine.
A common route to 3-ethynylnitrobenzene starts from 3-nitrobenzaldehyde (B41214). The aldehyde is first converted to a dibromoalkene via the Corey-Fuchs reaction, which is then dehydrohalogenated to the terminal alkyne. Alternatively, the Seyferth-Gilbert homologation can be employed to directly convert 3-nitrobenzaldehyde to 3-ethynylnitrobenzene.
A classical multi-step synthesis of 3-nitrophenylacetylene (B1294367) begins with m-nitrobenzaldehyde, which undergoes a condensation reaction with malonic acid to yield m-nitrocinnamic acid.[3] Subsequent bromination affords α,β-dibromo-3-(3'-nitrophenyl)propionic acid.[3] Treatment with a base then leads to dehydrobromination and decarboxylation to give 3-nitrophenylacetylene.[4]
The selective reduction of the nitro group in 3-ethynylnitrobenzene to an amino group, without affecting the ethynyl moiety, is a critical step. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride, or catalytic hydrogenation with a chemoselective catalyst.[5]
Diagram 1: Synthesis of 3-Ethynylaniline via Reduction of 3-Ethynylnitrobenzene.
Synthesis via Sonogashira Coupling
The Sonogashira coupling provides a more direct and highly efficient route to 3-ethynylaniline by forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] A common approach involves the coupling of a 3-haloaniline (typically 3-iodoaniline (B1194756) or 3-bromoaniline) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group.[1]
The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine).[1] The use of a protected alkyne is crucial to prevent the self-coupling of the terminal alkyne (Glaser coupling).[1] The subsequent deprotection of the trimethylsilyl (B98337) group is readily achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source (e.g., TBAF).[1]
Diagram 2: Sonogashira Coupling approach to 3-Ethynylaniline.
Data Presentation
The following tables summarize typical quantitative data for the key synthetic routes to 3-ethynylaniline, allowing for a comparative analysis of the different methodologies.
Table 1: Synthesis via Reduction of 3-Ethynylnitrobenzene
Protocol 1: Synthesis of 3-Ethynylaniline via Reduction of 3-Ethynylnitrobenzene
Step 1: Synthesis of 3-Nitrophenylacetylene from m-Nitrocinnamic Acid [4]
Bromination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-nitrocinnamic acid (1.0 eq) in glacial acetic acid. Heat the mixture to 60-70 °C. Slowly add bromine (1.1 eq) dropwise to the reaction mixture. Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into ice-cold water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(3-nitrophenyl)-2,3-dibromopropanoic acid.
Dehydrobromination and Decarboxylation: Dissolve the dried 3-(3-nitrophenyl)-2,3-dibromopropanoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) to the solution. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. After completion, cool the mixture and extract the product with ethyl acetate. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrophenylacetylene. Purify by column chromatography on silica (B1680970) gel.
Step 2: Reduction of 3-Nitrophenylacetylene to 3-Ethynylaniline [4]
To a solution of 3-nitrophenylacetylene (1.0 eq) in a mixture of ethanol and water, add iron powder (3-4 eq) and ammonium chloride (1-1.5 eq).
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
Combine the filtrates and evaporate the solvent under reduced pressure.
Extract the residue with dichloromethane (B109758) or ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
Concentrate the organic layer to yield crude 3-aminophenylacetylene. The product can be further purified by column chromatography or vacuum distillation.
Protocol 2: Synthesis of 3-Ethynylaniline via Sonogashira Coupling
Step 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene [1]
To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
Stir the mixture at room temperature for 15 minutes.
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.
After completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)aniline.
Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)aniline [1]
Dissolve 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol (B129727).
Add potassium carbonate (2.0 eq) to the solution.
Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
Once the reaction is complete, remove the methanol under reduced pressure.
Partition the residue between dichloromethane and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynylaniline.
Conclusion
The synthesis of 3-ethynylaniline has evolved significantly from its early, often challenging, routes to the highly efficient and versatile methodologies available today. The reduction of 3-ethynylnitrobenzene and the Sonogashira coupling represent the cornerstones of modern synthetic approaches, offering reliable and scalable pathways for both laboratory and industrial production. The choice between these methods is often dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements for purity. This guide has provided a detailed overview of the historical context, key synthetic strategies, and practical experimental protocols for the preparation of this important chemical intermediate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the continued application and innovation based on this versatile building block.
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethynylaniline (B136080) hydrochloride (CAS No: 207226-02...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethynylaniline (B136080) hydrochloride (CAS No: 207226-02-6), a key intermediate in pharmaceutical synthesis.[1][2] The document details quantitative physical and chemical data, outlines standardized experimental protocols for property determination, and presents a logical workflow for the characterization of such compounds.
Core Physicochemical Data
3-Ethynylaniline hydrochloride is the salt form of 3-Ethynylaniline, an aromatic amine containing a terminal alkyne group.[3] This dual functionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through reactions like Sonogashira coupling and click chemistry.[3] The hydrochloride salt is often prepared by dissolving the free base, 3-ethynylaniline, in a suitable solvent like acetone (B3395972) and adding an excess of concentrated hydrochloric acid to induce precipitation.[1][3]
The following tables summarize the key physicochemical properties for both 3-Ethynylaniline hydrochloride and its free base, 3-Ethynylaniline.
Table 1: Physicochemical Properties of 3-Ethynylaniline Hydrochloride
The following sections describe generalized, standard methodologies for determining the key physicochemical properties listed above.
The melting point is a critical indicator of purity for a solid compound.[11][12] For 3-Ethynylaniline hydrochloride, a capillary melting point method is standard.
Methodology:
Sample Preparation: A small amount of the dry, powdered 3-Ethynylaniline hydrochloride is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[13] The sample must be well-packed by tapping the tube to avoid air pockets.[13]
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube).[11] The apparatus is heated at a steady, controlled rate.[11]
Measurement: For an unknown compound, a rapid initial heating can determine an approximate melting range.[11][12] A second, fresh sample is then heated slowly (approx. 1-2 °C per minute) starting from about 20 °C below the approximate melting point.[13][14]
Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11][13] A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.[11][12]
Solubility provides insight into a compound's polarity and is crucial for formulation and drug delivery studies.
Methodology:
Solvent Selection: A range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaHCO₃, diethyl ether, ethanol, DMSO) is selected.[15]
Sample Preparation: A standardized amount of solute (e.g., 25 mg) is placed into a test tube.[15]
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added to the test tube.[15]
Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 30-60 seconds).[16][17][18] The sample is then allowed to stand and is observed.
Classification: The solubility is classified qualitatively as soluble (dissolves completely), partially soluble (a significant amount dissolves), or insoluble (no visible dissolution).[16][18] For 3-Ethynylaniline hydrochloride, solubility in aqueous acid (like 5% HCl) would be expected due to its amine salt nature.
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. A protocol for ¹H NMR analysis of an amine hydrochloride is as follows.
Methodology:
Sample Preparation: Approximately 5-25 mg of 3-Ethynylaniline hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.[19] DMSO-d₆ is often suitable for amine hydrochlorides.
Internal Standard: A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added for chemical shift calibration (δ = 0.00 ppm), though referencing to the residual solvent peak (e.g., DMSO-d₅ at δ ≈ 2.50 ppm) is also common.[19]
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity.[19] Standard ¹H NMR acquisition parameters are used, typically requiring 8 to 16 scans for a sufficient signal-to-noise ratio.[19]
Spectral Interpretation: The resulting spectrum is analyzed. For aromatic amines, protons on the aromatic ring typically appear in the δ 6.5-8.0 ppm region. The ethynyl (B1212043) proton (C≡C-H) would have a characteristic shift, and the amine protons (-NH₃⁺) would appear as a broad signal.[20]
Visualized Workflows
Understanding the relationship between different analytical procedures is key to efficient compound characterization. The following diagram illustrates a logical workflow for determining the core physicochemical properties of a compound like 3-Ethynylaniline hydrochloride.
Caption: Workflow for Physicochemical Characterization.
This workflow begins with the initial sample and branches into parallel tracks for determining physical properties (melting point, solubility) and conducting spectroscopic analysis for structural confirmation and purity assessment (NMR, IR). All collected data is then consolidated into a final technical data sheet. This structured approach ensures that all critical parameters are evaluated efficiently.
Application Notes: The Role of 3-Ethynylaniline Hydrochloride in the Synthesis of Erlotinib
Introduction Erlotinib (B232) hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][2][3] It is primarily used in the treatme...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Erlotinib (B232) hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] The chemical synthesis of Erlotinib involves several key steps, with the final convergent step typically being the coupling of a quinazoline (B50416) core with a substituted aniline. 3-Ethynylaniline (B136080) hydrochloride serves as a critical building block in this synthesis, providing the essential 3-ethynylphenylamine moiety that binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[4] This document provides detailed protocols and data related to the use of 3-ethynylaniline hydrochloride in the synthesis of Erlotinib.
Mechanism of Action of Erlotinib
Erlotinib exerts its anticancer effects by competitively inhibiting the intracellular tyrosine kinase domain of EGFR.[4][5] In many cancer cells, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[5][6] By blocking the autophosphorylation of EGFR, Erlotinib inhibits these downstream signals, leading to a decrease in cell proliferation and an increase in apoptosis.[6][7]
Quantitative Data for Erlotinib Synthesis
The following table summarizes quantitative data from various reported syntheses of Erlotinib utilizing 3-ethynylaniline or its hydrochloride salt.
Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 3-ethynylaniline (B136080) hydr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 3-ethynylaniline (B136080) hydrochloride. This versatile building block is pivotal in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] 3-Ethynylaniline is a particularly valuable reagent in this context, as it introduces a reactive ethynyl (B1212043) group and a synthetically versatile aniline (B41778) moiety into the target molecule.[2] The hydrochloride salt is often used for its improved stability and handling properties. A primary challenge in Sonogashira couplings is the undesired homocoupling of the alkyne substrate, a side reaction that can be minimized through careful control of reaction conditions, such as maintaining an inert atmosphere.[3]
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling with 3-ethynylaniline hydrochloride is influenced by several factors, including the choice of aryl halide, catalyst system, base, and solvent. The following table summarizes representative reaction conditions and corresponding yields.
Note: Yields are for the coupled product after deprotection of the trimethylsilyl (B98337) (TMS) group when TMS-acetylene is used as the alkyne source in the initial coupling step. The reaction with 3-ethynylaniline would proceed similarly. The data for aryl bromide represents a general copper-free condition.
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 3-Ethynylaniline Hydrochloride with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.[3]
Tetrahydrofuran (THF), anhydrous and degassed (optional, as a co-solvent)
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) via syringe. If the aryl iodide has poor solubility in triethylamine, a minimal amount of degassed THF can be added as a co-solvent.
Addition of 3-Ethynylaniline Hydrochloride: In a separate flask, neutralize 3-ethynylaniline hydrochloride (1.2 mmol) with an equivalent of a suitable base (e.g., triethylamine) in a small amount of degassed solvent to generate the free base, 3-ethynylaniline.
Reactant Addition: Stir the catalyst mixture at room temperature for 15 minutes. Then, add the freshly prepared 3-ethynylaniline solution dropwise to the reaction flask via syringe.
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
Purification: Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous ammonium (B1175870) chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The Sonogashira catalytic cycle involves interconnected palladium and copper cycles.[3]
Caption: A general experimental workflow for the Sonogashira coupling of 3-ethynylaniline.
Application Notes and Protocols for 3-Ethynylaniline Hydrochloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 3-Ethynylaniline (B136080) hydrochloride in click chemistry reactions. This versatile bui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Ethynylaniline (B136080) hydrochloride in click chemistry reactions. This versatile building block, featuring a terminal alkyne and an aniline (B41778) functional group, is a valuable reagent in medicinal chemistry, materials science, and bioconjugation. The primary focus of these notes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2]
Introduction to Click Chemistry with 3-Ethynylaniline Hydrochloride
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2] The CuAAC reaction, a prime example of click chemistry, involves the [3+2] cycloaddition between a terminal alkyne, such as the one present in 3-Ethynylaniline, and an azide (B81097) to form a stable triazole ring.[1][2] This reaction is prized for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous environments.[2]
3-Ethynylaniline hydrochloride serves as a key component in these reactions, offering a reactive alkyne handle for conjugation. The resulting 1,2,3-triazole products incorporate a 3-aminophenyl moiety, which can be further functionalized or can impart desirable electronic or biological properties to the final molecule.[2] This has led to widespread applications, from the synthesis of novel pharmaceutical compounds and bioconjugates to the development of advanced polymers and dyes.[2][3] The hydrochloride salt of 3-ethynylaniline is often preferred due to its increased stability and ease of handling compared to the free base.[2]
Applications in Drug Discovery and Medicinal Chemistry
3-Ethynylaniline is a crucial building block in the synthesis of targeted therapeutics, particularly in oncology.[4] Its rigid, linear alkyne functionality is valuable for probing the active sites of enzymes like kinases, providing a vector for deep pocket penetration and specific interactions.[4]
A prominent application is in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[4] The ethynyl (B1212043) group of 3-ethynylaniline often serves as a key pharmacophore, extending into a hydrophobic pocket of the ATP-binding site of the EGFR kinase domain.[4] For instance, it is a critical component in the synthesis of Erlotinib, a reversible EGFR TKI used in the treatment of non-small cell lung cancer and pancreatic cancer.[4]
The 1,2,3-triazole ring formed via click chemistry is a stable and versatile linker. It can act as a bioisostere for amide bonds and participate in hydrogen bonding and π-π stacking interactions, making it a valuable scaffold in medicinal chemistry.[5][6]
Signaling Pathway Inhibition
Molecules synthesized using 3-Ethynylaniline through click chemistry can act as inhibitors of critical cellular signaling pathways implicated in diseases like cancer. For example, EGFR inhibitors synthesized using this building block can block the downstream signaling cascade that leads to cell proliferation, survival, and metastasis.
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.[1]
Prepare a 100 mM stock solution of CuSO₄ in deionized water.[1]
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.[1]
Reaction Setup:
In a reaction vial, dissolve 3-Ethynylaniline hydrochloride (1.0 eq) and the desired organic azide (1.0-1.2 eq) in the chosen solvent system to a concentration of approximately 0.1 M.[1]
If using a ligand, add THPTA (typically 1-5 mol% relative to the alkyne).[1]
Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).[1]
Degas the mixture by bubbling with an inert gas for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[1]
Initiation and Reaction:
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne) to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[1]
Stir the reaction at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[1]
Work-up and Purification:
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is then purified by silica (B1680970) gel column chromatography to yield the desired 1,4-disubstituted triazole.[1]
Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,2-dichloroethane)[1]
Procedure:
Reaction Setup:
In a reaction vial under an inert atmosphere, dissolve 3-Ethynylaniline hydrochloride (1.0 eq), the desired azide (1.0-1.2 eq), and the ruthenium catalyst (1-5 mol%) in the anhydrous, degassed solvent to a concentration of approximately 0.1-0.5 M.[1]
Reaction:
Heat the reaction mixture to the desired temperature (typically 60-100 °C).[1]
Follow a similar work-up and purification procedure as described for the CuAAC reaction to isolate the 1,5-disubstituted triazole.
Quantitative Data
The following tables provide representative quantitative data for CuAAC and RuAAC reactions. It is important to note that specific data for 3-ethynylaniline is limited in the literature; therefore, data for structurally related alkynes are included to provide a general reference.[1]
- Ensure the use of a reliable Cu(I) source or effective reduction of Cu(II). - Prepare fresh sodium ascorbate solution. - Use a stabilizing ligand like THPTA. - Thoroughly degas the solvent and reaction mixture.[1]
Impure Reagents
- Verify the purity of 3-ethynylaniline and the azide starting materials.[1]
Reaction is Slow or Stalls
Low Temperature
- Gentle heating (e.g., 40-60 °C) can increase the reaction rate.[1]
Low Catalyst Concentration
- Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]
Catalyst Inhibition
- Be aware that certain functional groups (e.g., thiols) on the azide partner can inhibit the copper catalyst.[1]
Conclusion
3-Ethynylaniline hydrochloride is a highly valuable and versatile reagent for click chemistry applications. The CuAAC reaction provides a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery, materials science, and bioconjugation. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize 3-Ethynylaniline hydrochloride in their synthetic endeavors.
Application Notes and Protocols for the Use of 3-Ethynylaniline Hydrochloride in Tyrosine Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals. Abstract These application notes provide a comprehensive overview of the utility of 3-ethynylaniline (B136080) hydrochloride as a critical building b...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview of the utility of 3-ethynylaniline (B136080) hydrochloride as a critical building block in the synthesis of clinically significant tyrosine kinase inhibitors (TKIs). Detailed experimental protocols for the synthesis of Erlotinib (B232) are provided, along with comparative data for Gefitinib and Lapatinib to highlight the versatility of different synthetic intermediates. This document includes quantitative data on reaction yields and biological activity, as well as visualizations of key signaling pathways and experimental workflows to support researchers in the field of oncology drug discovery and development.
Introduction
3-Ethynylaniline hydrochloride is a key intermediate in the synthesis of numerous targeted therapeutics, particularly in oncology.[1] Its rigid, linear alkyne functionality is invaluable for probing the active sites of enzymes like kinases, providing a vector for deep pocket penetration and specific interactions.[2] The terminal alkyne and the amino group are amenable to a variety of coupling reactions, most notably nucleophilic aromatic substitution and Sonogashira coupling, making it a cornerstone molecule in the synthesis of targeted pharmaceuticals.[2] This document focuses on its application in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs that has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[2]
Application in the Synthesis of Erlotinib
Erlotinib is a reversible EGFR tyrosine kinase inhibitor used in the treatment of NSCLC and pancreatic cancer.[2] The synthesis of Erlotinib prominently features the reaction of 3-ethynylaniline with a quinazoline (B50416) core.
Comparative Synthesis of Other Tyrosine Kinase Inhibitors
While 3-ethynylaniline is crucial for Erlotinib, other anilines are used for the synthesis of similar TKIs like Gefitinib and Lapatinib.
Gefitinib Synthesis
Gefitinib synthesis typically involves the nucleophilic aromatic substitution of a chloroquinazoline derivative with 3-chloro-4-fluoroaniline.[8]
Lapatinib Synthesis
Lapatinib, a dual tyrosine kinase inhibitor targeting both EGFR and HER2, is synthesized using 3-chloro-4-(3-fluorobenzyloxy)aniline.[8][9] A practical, five-step synthesis of Lapatinib ditosylate monohydrate has been developed with an overall yield of 48%.[10]
Biological Activity of Synthesized TKIs
The efficacy of these inhibitors is determined by their ability to inhibit the tyrosine kinase activity of their target receptors, which can be quantified by IC50 values.
Erlotinib, Gefitinib, and Lapatinib function by inhibiting the tyrosine kinase domain of EGFR and/or HER2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2][8][14]
EGFR Signaling Pathway
EGFR signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues.[15] This activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[16]
Caption: EGFR signaling pathway and inhibition by Erlotinib.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling through its receptors (VEGFRs) is a key driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[17]
Caption: Simplified VEGFR signaling pathway.
Conclusion
3-Ethynylaniline hydrochloride is a versatile and indispensable reagent in the synthesis of potent tyrosine kinase inhibitors. The protocols and data presented herein demonstrate its efficient application in the synthesis of Erlotinib and provide a comparative context with other important TKIs. A thorough understanding of the synthetic methodologies and the targeted signaling pathways is crucial for the continued development of novel and more effective cancer therapeutics.
Application Notes and Protocols for 3-Ethynylaniline Hydrochloride in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals. Introduction 3-Ethynylaniline (B136080) hydrochloride is a versatile chemical intermediate of significant interest in the pharmaceutical industry.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethynylaniline (B136080) hydrochloride is a versatile chemical intermediate of significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive terminal alkyne group and a nucleophilic amino group, makes it a valuable building block for the synthesis of complex organic molecules.[1][2] This compound is particularly crucial as a precursor in the development of targeted cancer therapies, most notably as a key component in the synthesis of tyrosine kinase inhibitors (TKIs).[1][3] The hydrochloride salt form is often preferred over the free base due to its enhanced stability and easier handling.[1]
The rigid, linear geometry of the ethynyl (B1212043) group is especially useful for probing the active sites of enzymes like kinases, allowing for deep pocket penetration and specific molecular interactions.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of 3-Ethynylaniline hydrochloride in pharmaceutical synthesis.
Application Note 1: Synthesis of Kinase Inhibitors
3-Ethynylaniline hydrochloride is a cornerstone intermediate in the synthesis of several kinase inhibitors, which are a critical class of drugs for treating various cancers.[1][2] Its primary application lies in the construction of the quinazoline (B50416) core, a common scaffold in many potent enzyme inhibitors.[4]
Erlotinib (marketed as Tarceva®) is a reversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.[2][4][5] The synthesis of Erlotinib prominently features 3-ethynylaniline. The ethynyl group serves as a vital pharmacophore that extends into a hydrophobic pocket of the ATP-binding site within the EGFR kinase domain, contributing to the drug's potency.[2][3] The key synthetic step involves the reaction of 3-ethynylaniline with a substituted 4-chloroquinazoline (B184009) derivative.[2][6]
The EGFR signaling pathway is crucial for cell growth and proliferation. In many cancers, this pathway is overactive. Erlotinib inhibits this pathway by blocking the kinase activity of EGFR, thereby preventing downstream signaling and inhibiting tumor cell growth.
EGFR signaling pathway and mechanism of Erlotinib inhibition.[3]
Key Synthetic Reactions
The versatility of 3-ethynylaniline stems from its ability to participate in various robust and high-yielding chemical reactions.
Nucleophilic Aromatic Substitution
This is a primary reaction used in the synthesis of Erlotinib, where the amino group of 3-ethynylaniline acts as a nucleophile, displacing a leaving group (typically a halogen) on a quinazoline ring.[2]
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (like 3-ethynylaniline) and an aryl or vinyl halide.[8][9] This reaction is instrumental for incorporating the ethynylaniline moiety into various heterocyclic scaffolds common in kinase inhibitors.[2] The reaction is typically catalyzed by a combination of palladium and copper complexes.[9][10]
Generalized workflow for a Sonogashira coupling reaction.[8]
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and scales.
Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1.0 eq) in water.[6]
Add 3-ethynylaniline (1.0 eq) and hydrochloric acid (catalytic amount) at 25-30 °C.[6]
Heat the reaction mixture to 40 °C and stir for 1.5 hours.[6]
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Upon completion, cool the reaction mixture. The product, Erlotinib hydrochloride, may precipitate.
Isolate the solid product by filtration.
Wash the product with cold water and dry under vacuum.
Alternative Procedure Note: Some syntheses are performed in isopropanol at 85°C for 6 hours, followed by precipitation in ice water to yield the free base, which is then converted to the hydrochloride salt.[2][7]
Protocol 2: Sonogashira Coupling of 3-Ethynylaniline with an Aryl Iodide
This protocol provides a general guideline for the palladium-copper catalyzed cross-coupling of 3-ethynylaniline.[8]
Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or GC-MS.[8]
After completion, cool the mixture to room temperature and dilute with ethyl acetate.[8]
Filter the mixture through a pad of celite to remove catalyst residues.[8]
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.[8]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.[9]
Data Presentation
Quantitative data is crucial for assessing the efficiency of synthetic routes. The following tables summarize key data related to the use of 3-ethynylaniline.
Table 1: Reaction Yields in a Multi-Step Erlotinib Synthesis
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 3-ethynylaniline (B13608...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 3-ethynylaniline (B136080). This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery.[1]
Introduction to CuAAC with 3-Ethynylaniline
The CuAAC reaction is a cornerstone of "click chemistry," a class of reactions known for their high yields, reliability, and mild reaction conditions.[1] The reaction involves the [3+2] cycloaddition between a terminal alkyne, such as 3-ethynylaniline, and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2] The resulting triazole ring is a stable aromatic system that can act as a rigid linker or participate in biological interactions. The presence of the aniline (B41778) group in 3-ethynylaniline provides a valuable handle for further functionalization, making it a key component in the synthesis of complex molecules, including kinase inhibitors for cancer therapy.
The catalytic cycle of the CuAAC reaction is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with an azide to form a six-membered cupracycle, which subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Data Presentation: CuAAC of 3-Ethynylaniline with Various Azides
The following table summarizes the reaction conditions and yields for the CuAAC of 3-ethynylaniline with a variety of azides, demonstrating the versatility and efficiency of this reaction.
In a round-bottom flask, dissolve 3-ethynylaniline (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a 1:1 mixture of t-BuOH and water to a concentration of approximately 0.1 M.
In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate. This solution should be freshly prepared.
In another vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equiv) followed by the CuSO₄·5H₂O solution (0.01 equiv).
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion of the reaction, add water to the reaction mixture and extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
CuAAC Reaction Workflow
The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.
CuAAC Experimental Workflow
Application in Drug Discovery: Inhibition of EGFR Signaling Pathway
Triazoles derived from 3-ethynylaniline have shown promise as inhibitors of protein kinases, which are key targets in cancer therapy. One such target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3][4][5] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of the EGFR signaling pathway and its inhibition by a triazole-based inhibitor.
Application Notes and Protocols: The Role of 3-Ethynylaniline Hydrochloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethynylaniline (B136080) hydrochloride is a versatile bifunctional monomer that has garnered significant interest in the fields of polymer ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline (B136080) hydrochloride is a versatile bifunctional monomer that has garnered significant interest in the fields of polymer chemistry and materials science.[1] Its unique structure, featuring both a reactive amine group and a terminal ethynyl (B1212043) group, allows for a variety of polymerization and cross-linking reactions.[1] This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties, including high-performance thermosets, conjugated polymers, and functional coatings.[1] The hydrochloride salt form enhances its stability and solubility in certain solvent systems, making it a convenient precursor for various synthetic transformations.
This document provides detailed application notes and experimental protocols for the use of 3-ethynylaniline hydrochloride in polymer synthesis and modification.
Applications of 3-Ethynylaniline-Based Polymers
Polymers derived from 3-ethynylaniline exhibit a range of desirable properties, leading to their use in several advanced applications:
High-Performance Aerospace and Electronics Materials: The ethynyl group on the polymer backbone can undergo thermal or catalytic cross-linking to form a highly cross-linked, three-dimensional network. This network structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials, making them suitable for demanding applications in the aerospace and electronics industries.[1]
Organic Electronics: The conjugated backbone that can be formed by polymerizing 3-ethynylaniline makes these materials candidates for use in organic electronics.[1] Their electronic properties can be tuned through copolymerization or by modifying the polymer structure, opening up possibilities for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1]
Coatings and Adhesives: The excellent thermal and chemical resistance of cross-linked poly(3-ethynylaniline) makes it a promising candidate for protective coatings and high-temperature adhesives.[1]
Precursors for Benzoxazine (B1645224) Resins: 3-Ethynylaniline is a key starting material for the synthesis of benzoxazine monomers. These monomers can then be thermally polymerized to produce polybenzoxazines, a class of high-performance thermosetting resins known for their excellent thermal stability, low water absorption, and good mechanical properties.[1]
Data Presentation
The incorporation of 3-ethynylaniline into polymer structures significantly enhances their thermal properties. The following tables summarize key quantitative data for polymers derived from 3-ethynylaniline.
Table 1: Thermal Properties of Cross-linked Poly(3-ethynylaniline)
Property
Value Range
Cross-linking Temperature
150 - 250 °C
Onset of Decomposition (TGA, N2)
> 400 °C
Char Yield at 800 °C (N2)
> 60%
Table 2: Comparative Thermal Properties of Benzoxazine Resins
Note: Data for conventional alternatives are compiled from various sources and represent typical ranges. Specific values can vary based on curing conditions and synthetic procedures.
While the mechanical properties of polymers derived from 3-ethynylaniline are often described as "exceptional," specific quantitative data such as tensile strength and Young's modulus are not widely available in a comparative format. Similarly, detailed molecular weight data (Mn, Mw, PDI) for poly(3-ethynylaniline) can vary significantly based on the polymerization method and conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving 3-ethynylaniline hydrochloride.
Protocol 1: Oxidative Polymerization of 3-Ethynylaniline
This protocol describes the synthesis of poly(3-ethynylaniline) via chemical oxidative polymerization of the aniline moiety.
Dissolve a specific amount of 3-ethynylaniline hydrochloride in 1 M HCl in a reaction vessel. The concentration of the monomer can be varied to control the molecular weight of the resulting polymer.
Cool the solution to 0-5 °C in an ice bath with constant stirring.
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.
Slowly add the chilled ammonium persulfate solution dropwise to the stirred 3-ethynylaniline solution. The reaction mixture will gradually turn dark green or black, indicating polymerization.[2]
Continue stirring the reaction mixture at 0-5 °C for a predetermined time (e.g., 2-24 hours) to allow the polymerization to proceed to completion.
After the reaction is complete, collect the polymer precipitate by filtration.
Wash the polymer product sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, initiator, and oligomers.[2]
Dry the resulting poly(3-ethynylaniline) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[2]
Characterization:
FTIR Spectroscopy: To confirm the polymer structure.
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[2]
Protocol 2: Thermal Cross-linking of Poly(3-ethynylaniline)
This protocol describes the thermal cross-linking of the linear poly(3-ethynylaniline) to form a thermoset material.
Materials:
Poly(3-ethynylaniline) powder (from Protocol 1)
Inert atmosphere furnace (e.g., with nitrogen or argon supply)
Procedure:
Place a known amount of the dried poly(3-ethynylaniline) powder in a ceramic crucible.
Place the crucible in a tube furnace.
Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.[2]
Heat the furnace to the desired cross-linking temperature. A typical temperature range is 150-250 °C.[2]
Hold the temperature for a specific duration (e.g., 1-4 hours) to allow for the cross-linking reaction to occur.[2]
After the desired time, turn off the furnace and allow it to cool down to room temperature under the inert atmosphere.
The resulting material will be a hard, insoluble, and infusible cross-linked polymer.[2]
Characterization:
Thermogravimetric Analysis (TGA): To evaluate its thermal stability.[2]
Differential Scanning Calorimetry (DSC): To determine its glass transition temperature (Tg).[2]
Protocol 3: Synthesis of Benzoxazine Monomer from 3-Ethynylaniline
This protocol outlines the general synthesis of a benzoxazine monomer using 3-ethynylaniline.
Materials:
3-Ethynylaniline
A phenol derivative (e.g., phenol, bisphenol A)
Paraformaldehyde
A suitable solvent (e.g., toluene, 1,4-dioxane)
Procedure:
In a reaction flask, dissolve the phenol derivative and paraformaldehyde in the chosen solvent. A typical molar ratio is 1:2:1 (phenol:paraformaldehyde:amine) for monofunctional phenols.
Heat the mixture with stirring to a temperature typically ranging from 80 to 110°C to facilitate the formation of the hydroxymethylated phenol intermediate.
Add 3-ethynylaniline to the reaction mixture.
Continue heating and stirring for a period of 1 to 4 hours. The reaction can be monitored by techniques such as FTIR or NMR spectroscopy until the characteristic peaks of the reactants disappear and the peaks corresponding to the benzoxazine ring structure appear.
After the reaction is complete, the solvent is removed under reduced pressure.
The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure benzoxazine monomer.
Characterization:
NMR Spectroscopy (1H and 13C): To confirm the molecular structure of the benzoxazine monomer.
FTIR Spectroscopy: To identify the characteristic functional groups of the benzoxazine ring.
Differential Scanning Calorimetry (DSC): To study the curing behavior of the monomer.
Visualizations
The following diagrams illustrate the key chemical processes and workflows involving 3-ethynylaniline.
The Versatility of 3-Ethynylaniline Hydrochloride: A Building Block for Heterocyclic Compound Synthesis
Application Note AN2025-12-21 For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethynylaniline (B136080) hydrochloride is a versatile and highly valuable building block in the synthesis of a wide...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note AN2025-12-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylaniline (B136080) hydrochloride is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive terminal alkyne and a nucleophilic amino group, allows for its participation in a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 3-ethynylaniline hydrochloride in the construction of key heterocyclic scaffolds, including quinolines, indoles, and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
Introduction
The unique molecular architecture of 3-ethynylaniline, with a rigid ethynyl (B1212043) group and a reactive aniline (B41778) moiety, makes it an ideal precursor for the synthesis of complex molecular frameworks.[1][2] The terminal alkyne is amenable to powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The aniline functional group can participate in cyclization, amidation, and multicomponent reactions.[3][4] This dual reactivity enables the efficient and modular construction of heterocyclic systems, many of which are core structures in pharmaceuticals, particularly in oncology.[1] This application note will detail several key synthetic strategies employing 3-ethynylaniline hydrochloride.
Key Applications and Synthetic Strategies
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[5][6] 3-Ethynylaniline can be utilized in multicomponent reactions to construct the quinoline (B57606) scaffold. One such approach is a variation of the Friedländer annulation, where an enaminone derived from 3-ethynylaniline reacts with a suitable carbonyl compound. Another strategy involves a three-component reaction mediated by a Lewis acid, combining an aldehyde, an aniline (in this case, 3-ethynylaniline), and another alkyne.[7]
Synthesis of Indoles
The indole (B1671886) ring is a privileged scaffold in medicinal chemistry.[8] While the direct synthesis of indoles from 3-ethynylaniline is less common, derivatives of 2-ethynylaniline (B1227618) are well-known precursors for indole synthesis through transition metal-catalyzed cyclization.[9][10] 3-Ethynylaniline can be functionalized and rearranged to provide the necessary ortho-alkynyl aniline intermediate for such cyclizations.
Sonogashira Coupling Reactions
The Sonogashira coupling is a robust palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] 3-Ethynylaniline is an excellent substrate for this reaction, allowing for the introduction of the 3-aminophenylacetylene moiety onto various heterocyclic cores.[1][13] This is a key step in the synthesis of numerous kinase inhibitors.[1]
A3 Coupling Reactions
The A3 coupling (Aldehyde-Alkyne-Amine) is a powerful multicomponent reaction that forms propargylamines.[4][14] Using 3-ethynylaniline in an A3 coupling reaction with an aldehyde and another amine can lead to the formation of complex propargylamine (B41283) structures, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.[15][16]
Synthesis of Bioactive Molecules: Erlotinib
A prominent application of 3-ethynylaniline is in the synthesis of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Erlotinib.[1][17] In this synthesis, 3-ethynylaniline participates in a nucleophilic aromatic substitution reaction with a substituted quinazoline.[1]
Data Presentation
The following table summarizes quantitative data for representative reactions involving 3-ethynylaniline as a building block for heterocyclic compounds.
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous triethylamine (and THF if used) via syringe.
Stir the mixture at room temperature for 15 minutes.
Add 3-ethynylaniline dropwise via syringe.
Stir the reaction at room temperature or heat as needed (e.g., 50-80 °C), monitoring the progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
Filter the mixture through a pad of celite to remove the catalyst residues.
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for A3 Coupling Reaction
This is a general protocol for a metal-catalyzed three-component coupling reaction.[4][19]
Materials:
Aldehyde (0.5 mmol)
Amine (0.5 mmol)
3-Ethynylaniline (0.5 mmol)
Catalyst (e.g., CuI, 10 mol%)
Solvent (e.g., water, 5 mL)
Standard reaction vial
Procedure:
To a clean, dry vial, add a stir bar, the solvent, the amine, 3-ethynylaniline, and the aldehyde.
Add the catalyst to the reaction mixture.
Stir the reaction at room temperature for 1-24 hours or until complete as monitored by TLC.
Upon completion, perform an appropriate workup. Typically, this involves extracting the product into an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting propargylamine derivative by column chromatography.
Visualizations
Caption: Experimental workflows for key synthetic applications of 3-ethynylaniline hydrochloride.
Caption: Key reaction pathways utilizing 3-ethynylaniline hydrochloride as a versatile building block.
Conclusion
3-Ethynylaniline hydrochloride is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in well-established and high-yielding reactions such as Sonogashira and A3 couplings, as well as nucleophilic aromatic substitutions, makes it an indispensable tool for medicinal chemists and organic synthesis researchers. The protocols and data presented herein provide a solid foundation for the application of this reagent in the development of novel heterocyclic structures with potential biological activity.
Technical Support Center: Optimizing Sonogashira Coupling with 3-Ethynylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Sonogashira coup...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Sonogashira coupling reactions involving 3-ethynylaniline (B136080).
This section addresses specific issues that may arise during the Sonogashira coupling of 3-ethynylaniline with aryl halides.
Q1: I am observing a low yield or no product formation in my Sonogashira coupling reaction. What are the potential causes?
A1: Low yields in Sonogashira couplings with 3-ethynylaniline can stem from several factors:
Catalyst Deactivation: The amino group of 3-ethynylaniline can coordinate with the palladium catalyst, leading to its deactivation. The formation of palladium black is a visual indicator of this issue.[1] Additionally, palladium(0) catalysts are sensitive to air, and inadequate degassing of solvents and reagents can cause catalyst oxidation and deactivation.[2]
Poor Reagent Quality: The purity and activity of the palladium catalyst, copper(I) co-catalyst, and the base are critical. Old or improperly stored reagents can lead to reaction failure.[2] For instance, amine bases can oxidize in the presence of air, which can inhibit the reaction.[2]
Suboptimal Temperature: The reaction temperature may be too low, particularly when using less reactive aryl bromides or chlorides, which can hinder the initial oxidative addition step.[1][2]
Inappropriate Solvent: The chosen solvent may not fully dissolve all reactants, or it could promote the formation of inactive palladium black, especially at higher temperatures.[2][3]
Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction outcome, following the general trend: I > Br > Cl.[1] Using a less reactive aryl halide may necessitate more forcing conditions or a more active catalytic system.
Q2: My reaction is producing a significant amount of a homocoupled diyne byproduct (Glaser coupling). How can I minimize this?
A2: The homocoupling of 3-ethynylaniline to form 1,4-bis(3-aminophenyl)buta-1,3-diyne is a common side reaction, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To mitigate this:
Minimize Oxygen: Employ strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
Utilize Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the formation of the homocoupled byproduct.[1]
Slow Addition of 3-Ethynylaniline: Adding the 3-ethynylaniline slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Controlled Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to reduce homocoupling.[1]
Q3: The reaction is sluggish, and I'm recovering a large amount of unreacted starting materials. How can I improve the conversion rate?
A3: Low conversion can be addressed by considering the following:
Catalyst and Ligand Choice: If catalyst deactivation by the aniline (B41778) group is suspected, consider using bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst.[1]
Increase Temperature: For less reactive aryl halides (bromides and chlorides), increasing the reaction temperature may be necessary to drive the reaction to completion.[1]
Optimize Base and Solvent: The choice of base and solvent is crucial. The base neutralizes the hydrogen halide byproduct, and the solvent must effectively dissolve all reaction components.[1] Common systems include triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) as the base, often in solvents like THF or DMF.[1][4]
Aryl Halide Reactivity: If feasible, switching from an aryl chloride or bromide to the more reactive aryl iodide can significantly improve the reaction rate and yield.[1]
Q4: My reaction mixture turns black. Is this a sign of a failed reaction?
A4: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium(0) catalyst. While some formation can be tolerated, extensive precipitation suggests catalyst deactivation and will likely lead to a low yield. This can be caused by factors such as the presence of oxygen, high temperatures, or the choice of solvent (THF can sometimes promote this).[2]
Data Presentation
Table 1: General Influence of Reaction Parameters on Sonogashira Coupling with 3-Ethynylaniline
Parameter
Condition
Expected Yield of Coupled Product
Expected Yield of Homocoupled Product
Notes
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
Moderate to High
Low to Moderate
Standard conditions, can be prone to homocoupling.[1]
Pd(PPh₃)₄ (Copper-Free)
Moderate
Very Low
Significantly reduces homocoupling but may require higher temperatures or longer reaction times.[1]
Atmosphere
Inert (Argon/Nitrogen)
High
Low
Minimizes catalyst deactivation and alkyne homocoupling.[1]
Air
Low
High
Oxygen promotes the homocoupling of the alkyne and can deactivate the palladium catalyst.[1][2]
Aryl Halide
Aryl Iodide
High
Low
Most reactive halide, allowing for milder reaction conditions.[1]
Aryl Bromide
Moderate to High
Low to Moderate
Less reactive than iodides, may require higher temperatures.[1]
Aryl Chloride
Low to Moderate
Low to Moderate
Least reactive, often requires specialized catalysts and more forcing conditions.[1]
Base
Amine (e.g., Et₃N, i-Pr₂NH)
Moderate to High
Low to Moderate
Acts as a scavenger for the generated HX and can also serve as a solvent.[1]
Inorganic (e.g., K₂CO₃, Cs₂CO₃)
Moderate to High
Low to Moderate
Can be effective, particularly in polar aprotic solvents.
Solvent
Amine (e.g., Et₃N)
Moderate to High
Low to Moderate
Can serve as both base and solvent.
Aprotic (e.g., THF, DMF, Toluene)
Moderate to High
Low to Moderate
Choice of solvent can influence solubility and reaction rate.[5] DMF can sometimes lead to lower yields compared to toluene (B28343) due to ligand displacement.[5]
Table 2: Exemplary Reaction Conditions for the Synthesis of an Erlotinib Intermediate via Sonogashira Coupling of 3-Iodoaniline
Note: This reaction utilized 3-iodoaniline, which is a precursor in one synthetic route to 3-ethynylaniline. The conditions are illustrative of a successful Sonogashira coupling with an aniline derivative.
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 3-Ethynylaniline with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Tetrahydrofuran (THF), anhydrous and degassed (optional co-solvent)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[1]
Seal the flask with a septum, and then evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[1]
Add freshly distilled and degassed triethylamine (5 mL) via syringe. If the aryl iodide has poor solubility in triethylamine, a minimal amount of degassed THF can be added as a co-solvent.[1]
Stir the mixture at room temperature for 15 minutes.
Add 3-ethynylaniline (1.2 mmol) dropwise via syringe.[1]
Stir the reaction at room temperature or heat to 50-80 °C as needed, monitoring the reaction progress by TLC or GC-MS.[1]
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.[1]
Filter the mixture through a pad of celite to remove the catalyst residues.[1]
Wash the filtrate with a saturated aqueous ammonium (B1175870) chloride solution and then with brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling of 3-ethynylaniline.
Caption: General experimental workflow for Sonogashira coupling with 3-ethynylaniline.
Preventing homocoupling of 3-Ethynylaniline in Sonogashira reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling (Glaser coupling) during the Sonogashira reac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling (Glaser coupling) during the Sonogashira reaction of 3-ethynylaniline (B136080).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of 3-ethynylaniline in Sonogashira reactions?
The primary cause of homocoupling, also known as Glaser or Hay coupling, is the oxidative dimerization of 3-ethynylaniline.[1] This side reaction is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen, leading to the formation of 1,4-bis(3-aminophenyl)buta-1,3-diyne.[1]
Q2: How can I minimize or prevent this homocoupling side reaction?
Several strategies can be employed to significantly reduce or eliminate homocoupling:
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to utilize a copper-free Sonogashira protocol.[2] This eliminates the primary catalyst for the Glaser coupling pathway.[2]
Ensure a Strictly Inert Atmosphere: Rigorously excluding oxygen is critical, especially in copper-catalyzed reactions.[2] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Slow Addition of 3-Ethynylaniline: Adding the 3-ethynylaniline slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly influence the reaction outcome.
Q3: What is the black precipitate that sometimes forms during the reaction?
A black precipitate is typically "palladium black," which is the inactive, elemental form of the palladium catalyst.[1] Its formation indicates catalyst decomposition, which will lead to a lower reaction rate and incomplete conversion.[1] This can be mitigated by using appropriate stabilizing ligands, optimizing the solvent choice, and carefully controlling the reaction temperature.[1]
Q4: Can the coordinating amino group of 3-ethynylaniline cause issues?
Yes, the amino group of 3-ethynylaniline can coordinate to the palladium center, which can sometimes lead to catalyst inhibition or deactivation. The choice of appropriate ligands and reaction conditions can help to minimize this effect.
Troubleshooting Guide
Issue
Probable Cause(s)
Recommended Solution(s)
High percentage of homocoupled product
1. Presence of oxygen.[1][2] 2. High concentration of copper(I) catalyst.[2] 3. High concentration of 3-ethynylaniline. 4. Sub-optimal catalyst system or reaction conditions.
1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox. 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol. 3. Add 3-ethynylaniline dropwise to the reaction mixture. 4. Screen different palladium catalysts, ligands, bases, and solvents. Consider using bulky, electron-rich phosphine (B1218219) ligands.
1. Use a fresh, high-quality palladium catalyst. 2. Use stabilizing ligands (e.g., bulky phosphines), and optimize the temperature to avoid excessive heat.[1] 3. For less reactive aryl bromides or chlorides, consider using a more active catalyst system and higher reaction temperatures.
1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate amount of a suitable base is present.
Data on Reaction Conditions and Homocoupling
The following table summarizes how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupled byproduct. The data is based on general trends observed in Sonogashira couplings.
Parameter
Condition A
Yield of Cross-Coupled Product
Yield of Homocoupled Product
Observations
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
Moderate to High
Low to Moderate
Standard conditions, can be prone to homocoupling.[1]
Pd(PPh₃)₄ (Copper-Free)
Moderate
Very Low
Significantly reduces homocoupling but may require higher temperatures or longer reaction times.[1]
Atmosphere
Air
Low
High
Oxygen promotes the homocoupling of the alkyne.[1]
Inert (N₂ or Ar)
High
Low
Essential for good yields of the desired product.[1]
Common and effective, but can sometimes promote homocoupling.
Diisopropylamine (DIPA)
Good
Moderate
Often used as an alternative to triethylamine.
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃)
Variable
Low
Can be effective in copper-free protocols and may suppress homocoupling.
Solvent
Amine (as solvent)
Good
Moderate
A common choice for Sonogashira reactions.
THF, DMF, Toluene
Good
Variable
The choice of solvent can significantly impact the reaction outcome.[5]
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 3-Ethynylaniline with an Aryl Iodide (Optimized for Reduced Homocoupling)
Materials:
3-Ethynylaniline
Aryl iodide
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
Copper(I) iodide (CuI) (Co-catalyst)
Triethylamine (Et₃N) (Base and solvent)
Anhydrous, degassed solvent (e.g., THF or Toluene)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
Add freshly distilled and degassed solvent (e.g., THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
In a separate flask, prepare a dilute solution of 3-ethynylaniline (1.2 mmol) in the same degassed solvent.
Add the 3-ethynylaniline solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
Stir the reaction at room temperature or heat to 40-60 °C as needed, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
Filter the mixture through a pad of celite to remove the catalyst residues.
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Ethynylaniline with an Aryl Bromide
Materials:
3-Ethynylaniline
Aryl bromide
Pd(PPh₃)₄ (Palladium catalyst)
Potassium carbonate (K₂CO₃) (Base)
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
Seal the flask with a septum and evacuate and backfill with inert gas three times.
Add degassed solvent (e.g., DMF, 5 mL) via syringe.
Add 3-ethynylaniline (1.2 mmol) to the reaction mixture.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Sonogashira Reaction Pathway with Competing Homocoupling
Caption: The Sonogashira reaction pathway and the competing Glaser homocoupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A decision tree for troubleshooting and minimizing homocoupling in Sonogashira reactions.
Technical Support Center: Synthesis of 3-Ethynylaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-ethynyla...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-ethynylaniline (B136080) hydrochloride.
This section addresses common issues encountered during the synthesis of 3-ethynylaniline, particularly focusing on the popular Sonogashira coupling route, followed by deprotection and salt formation.
Q1: My Sonogashira coupling reaction to produce the 3-ethynylaniline precursor is failing or giving a very low yield. What are the likely causes?
A1: Low yields in Sonogashira couplings are a frequent issue and can often be traced back to several key factors:
Catalyst Deactivation: The Palladium(0) catalyst is sensitive to air. If solvents and reagents are not properly degassed, the catalyst can oxidize and become inactive.[1] The coordinating nature of the aniline's amino group can also contribute to the deactivation of the palladium catalyst.[2]
Poor Reagent Quality: The quality of the palladium catalyst, copper(I) co-catalyst, and the amine base is crucial for success. Old or improperly stored reagents can lead to failed or low-yielding reactions.[1] For instance, the amine base can oxidize in the presence of air, which can inhibit the reaction.[1]
Sub-optimal Temperature: The reaction temperature might be too low, particularly when using less reactive aryl halides like bromides or chlorides. This can slow down the critical initial oxidative addition step.[1] Conversely, excessively high temperatures can accelerate catalyst decomposition.[2]
Inappropriate Solvent: Certain solvents, such as THF, can promote the formation of inactive palladium black, especially at elevated temperatures.[1]
Loss of Alkyne: If you are using a volatile protected alkyne like trimethylsilylacetylene (B32187) (TMSA), which has a boiling point of 53°C, running the reaction at high temperatures in a poorly sealed system can lead to its evaporation.[1]
Q2: My reaction mixture turns black shortly after starting. What does this indicate?
A2: A black precipitate is typically palladium black, which is the inactive, elemental form of the palladium catalyst.[2] This signifies catalyst decomposition and will result in a decreased reaction rate and incomplete conversion. While a small amount of palladium black formation can sometimes be tolerated, a rapid and significant color change indicates a problem with the reaction conditions.[1][2] Using bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can help stabilize the palladium(0) species and prevent this aggregation.[2]
Q3: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I minimize this?
A3: The homocoupling of the terminal alkyne (often called Glaser or Hay coupling) is the most common side reaction, leading to diarylbutadiyne impurities.[2] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize it:
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to exclude oxygen.[2]
Consider Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side reaction.[2]
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[2]
Use a Dilute Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to reduce the homocoupling byproduct to as low as 2%.[2][3]
Q4: My deprotection of the TMS (trimethylsilyl) group is incomplete or failing. What should I check?
A4: The cleavage of the TMS group to yield the terminal alkyne is a critical step. If you are experiencing issues, consider the following:
Reaction Time: The deprotection is typically complete within 1-2 hours at room temperature.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1]
Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent. For example, using 2.0 equivalents of potassium carbonate is a common practice.[1]
Q5: I have a low isolated yield after forming the hydrochloride salt. How can I improve the final precipitation and purification step?
A5: The final step of forming and isolating the hydrochloride salt is crucial for the overall yield and purity.
Solvent Choice: The choice of solvent for the salt formation is critical.[5] Acetone is a common choice where the free base is soluble, and the hydrochloride salt is not, allowing for precipitation.[5]
Purification by Recrystallization: This is a powerful technique for purifying the final solid product.[5] The crude salt can be dissolved in a suitable hot solvent, such as isopropanol (B130326) or ethanol.[5] As the solution cools, the purified 3-ethynylaniline hydrochloride will crystallize, leaving impurities in the solvent. This process can be repeated to achieve higher purity.[5]
Work-up Procedure: Losses can occur during filtration and washing.[6] Ensure precipitation is complete before filtering and handle the solid product carefully during isolation and drying.[6]
Data Presentation
The success of the Sonogashira coupling step is highly dependent on the chosen reaction parameters. The following tables summarize typical conditions and their impact on the reaction outcome.
Table 1: Typical Reaction Parameters for the Sonogashira Synthesis of 3-((Trimethylsilyl)ethynyl)aniline [7]
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and inert atmosphere techniques. The conditions provided are a general guideline and may require optimization.[7]
Table 2: Influence of Key Parameters on Sonogashira Coupling Outcome [2]
Parameter
Condition 1
Outcome 1
Condition 2
Outcome 2
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
Moderate to High Yield, Low to Moderate Homocoupling
Pd(PPh₃)₄ (Copper-Free)
Moderate Yield, Very Low Homocoupling
Atmosphere
Air
Low Yield, High Homocoupling
Inert (N₂ or Ar)
High Yield, Low Homocoupling
Aryl Halide Reactivity
Aryl Chloride
Low Reactivity, may require harsher conditions
Aryl Iodide
High Reactivity, milder conditions sufficient
Experimental Protocols
Protocol 1: Sonogashira Coupling of 3-Iodoaniline with Trimethylsilylacetylene (TMSA) [4][7]
To a reaction flask, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
Add a degassed solvent (e.g., THF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 eq).
Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the mixture.
Stir the reaction at room temperature or slightly elevated temperatures (e.g., 60°C).[1]
Monitor the reaction progress by TLC until the starting material is consumed.
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-(trimethylsilylethynyl)aniline.[1]
Protocol 2: Deprotection of 3-(trimethylsilylethynyl)aniline [1]
Dissolve 3-(trimethylsilylethynyl)aniline (1.0 eq) in methanol.
Add potassium carbonate (2.0 eq) to the solution.
Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
Once the reaction is complete, remove the methanol under reduced pressure.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethynylaniline.
Protocol 3: Formation and Purification of 3-Ethynylaniline Hydrochloride [5]
Dissolve the crude 3-ethynylaniline in a suitable organic solvent, such as acetone.
Slowly add an excess of concentrated hydrochloric acid to the solution.
Stir the mixture, allowing the 3-ethynylaniline hydrochloride salt to precipitate.
Isolate the solid product by filtration and wash with a small amount of cold solvent.
For further purification, recrystallize the crude salt from a suitable hot solvent, such as isopropanol or ethanol.[5]
Collect the purified crystals by filtration and dry under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Caption: Overall workflow for the synthesis of 3-ethynylaniline hydrochloride.
Technical Support Center: Purification of 3-Ethynylaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-ethynylaniline (B13...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-ethynylaniline (B136080) hydrochloride from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 3-ethynylaniline hydrochloride?
A1: Common impurities can include unreacted starting materials such as 3-ethynylnitrobenzene or 3-iodoaniline, residual catalysts (e.g., palladium or copper), and byproducts from side reactions. Polymerization of the ethynyl (B1212043) group can also lead to polymeric impurities.
Q2: What is the purpose of converting 3-ethynylaniline to its hydrochloride salt?
A2: The hydrochloride salt of 3-ethynylaniline is often preferred over the free base due to its increased stability and ease of handling.[1] The salt formation itself is a purification step, as it allows for precipitation of the desired product, leaving many impurities behind in the solvent.[1][2]
Q3: What are the recommended purification techniques for 3-ethynylaniline hydrochloride?
A3: The most common and effective purification techniques are recrystallization and column chromatography.[1][3] Recrystallization is particularly useful for removing soluble impurities and enhancing the purity of the final solid product.[1]
Q4: In which solvents is 3-ethynylaniline hydrochloride soluble?
A4: The free base, 3-ethynylaniline, has slight solubility in acetonitrile, chloroform, and DMSO.[4][5] The hydrochloride salt's solubility will differ, and it is typically precipitated from a reaction mixture by adding hydrochloric acid to a solution of the free base in a solvent like acetone.[1][2]
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low Yield of Precipitated Hydrochloride Salt
The concentration of 3-ethynylaniline in the solvent was too low.
Concentrate the solution of the free base before adding hydrochloric acid to ensure supersaturation and precipitation.
The incorrect solvent was used for precipitation.
A solvent in which the hydrochloride salt is poorly soluble should be used. Acetone is a commonly used solvent for this purpose.[1][2]
Product is Oily or Gummy, Not a Crystalline Solid
Presence of significant amounts of impurities.
Purify the crude 3-ethynylaniline free base by column chromatography before proceeding with the hydrochloride salt formation.
Residual solvent trapped in the product.
Ensure the product is thoroughly dried under vacuum after filtration.
Discolored Product (Yellow to Brown)
Presence of oxidized impurities or residual catalysts.
Treat the solution of the free base with activated carbon before salt formation to remove colored impurities. Ensure complete removal of metal catalysts after the reaction.
The free base, 3-ethynylaniline, is a clear yellowish to brown liquid which can influence the salt's color.[4][6]
While some color may be inherent, significant darkening suggests impurities. Recrystallization of the hydrochloride salt can improve the color.
Incomplete Removal of Precursor (e.g., 3-ethynylnitrobenzene)
The reduction reaction did not go to completion.
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[3]
Inefficient extraction during workup.
Perform multiple extractions with an appropriate organic solvent to ensure complete separation of the product from the aqueous layer.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude 3-ethynylaniline hydrochloride.
Solvent Selection: Begin by selecting an appropriate solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. For 3-ethynylaniline hydrochloride, a mixture of ethanol (B145695) and water or isopropanol (B130326) and water can be effective.
Dissolution: In a flask, add the crude 3-ethynylaniline hydrochloride and the minimum amount of the hot solvent required to fully dissolve the solid.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and the activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification via Hydrochloride Salt Formation and Precipitation
This protocol details the purification of crude 3-ethynylaniline free base by converting it to its hydrochloride salt.
Dissolution: Dissolve the crude 3-ethynylaniline in a suitable organic solvent, such as acetone.[1][2]
Acidification: While stirring, slowly add an excess of concentrated hydrochloric acid to the solution.[1][2]
Precipitation: The 3-ethynylaniline hydrochloride will precipitate out of the solution as a solid.
Isolation: Isolate the solid product by filtration.[1]
Washing: Wash the collected solid with a small amount of the cold solvent used for precipitation to remove residual impurities.
Drying: Dry the purified 3-ethynylaniline hydrochloride under vacuum.
Quantitative Data Summary
Parameter
Recrystallization
Column Chromatography
Typical Purity
>98%
>99%
Expected Yield
70-90%
60-85%
Solvent Consumption
Moderate
High
Time Requirement
2-4 hours
4-8 hours
Scalability
Good
Moderate
Purification Workflow
Caption: Workflow diagram for the purification of 3-ethynylaniline hydrochloride by recrystallization.
Technical Support Center: Catalyst Inactivation in Sonogashira Coupling of 3-Ethynylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst inactivation during t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst inactivation during the Sonogashira coupling of 3-ethynylaniline (B136080).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield or reaction failure in the Sonogashira coupling of 3-ethynylaniline?
A1: Low yields or reaction failure can stem from several factors, with catalyst inactivation being a primary concern. Key causes include:
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation if the reaction is not conducted under strictly anaerobic conditions. Inadequate degassing of solvents and reagents is a common issue.[1] The amino group of 3-ethynylaniline can also coordinate to the palladium catalyst, leading to deactivation.[1]
Poor Reagent Quality: The purity and activity of the palladium catalyst, copper(I) co-catalyst, and base are critical. Aged or improperly stored reagents can lead to diminished or no catalytic activity.
Formation of Palladium Black: The appearance of a black precipitate, known as palladium black, indicates the aggregation of the Pd(0) catalyst into an inactive state.[1] This is a common sign of catalyst decomposition.
Homocoupling (Glaser Coupling): A significant side reaction is the copper-catalyzed homocoupling of the alkyne, which consumes the starting material and reduces the yield of the desired product. This is often promoted by the presence of oxygen.[1]
Q2: My reaction mixture turned black. What does this indicate and what can I do about it?
A2: A black precipitate is typically palladium black, the inactive, elemental form of the palladium catalyst.[1] Its formation signifies catalyst decomposition and will result in a decreased reaction rate and incomplete conversion. While a small amount of palladium black formation can sometimes be tolerated, excessive precipitation is detrimental to the reaction.
To mitigate the formation of palladium black:
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Use Stabilizing Ligands: Employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species and prevent aggregation.[1]
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is crucial to find the optimal temperature that balances reaction kinetics and catalyst stability.[1]
Solvent Choice: Some solvents may be more prone to promoting palladium black formation. For instance, there is anecdotal evidence to suggest that THF may be more problematic than using an amine as the solvent.[1]
Q3: How can I minimize the formation of the homocoupled diyne byproduct?
A3: The homocoupling of 3-ethynylaniline, also known as Glaser coupling, is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] To minimize this undesired reaction:
Strictly Anaerobic Conditions: The most effective way to reduce homocoupling is to eliminate oxygen from the reaction mixture by thoroughly degassing all reagents and maintaining a robust inert atmosphere.[1]
Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the formation of the homocoupled byproduct.[1] These conditions may require different ligands or higher temperatures to achieve good conversion.
Slow Addition of Alkyne: Adding the 3-ethynylaniline slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
Controlled Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been reported to reduce the homocoupling side product to as low as 2%.[1]
Q4: Can the deactivated palladium catalyst be regenerated?
A4: While challenging, it is sometimes possible to regenerate a palladium catalyst that has formed palladium black. One general approach involves the redispersion of the aggregated palladium particles back into a more active form. A potential, though not guaranteed, method involves treating the filtered palladium black with an oxidizing agent (like oxygen or chlorine) followed by a reducing agent at elevated temperatures. However, for laboratory-scale reactions, it is often more practical and time-efficient to use a fresh catalyst.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Possible Cause
Troubleshooting Step
Inactive Catalyst
- Use a fresh batch of palladium catalyst and copper(I) iodide. - Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere.
Poor Reagent Quality
- Use freshly distilled and degassed solvents and amine bases. - Verify the purity of the 3-ethynylaniline and the aryl halide.
Inadequate Inert Atmosphere
- Improve degassing techniques (e.g., use freeze-pump-thaw cycles for solvents). - Ensure all glassware is properly dried and assembled to prevent air leaks.
Suboptimal Temperature
- If using a less reactive aryl bromide or chloride, consider increasing the reaction temperature.[1] - For highly reactive aryl iodides, ensure the temperature is not too high, which could lead to catalyst decomposition.
Inappropriate Solvent
- If palladium black formation is observed, consider switching from THF to a different solvent like DMF or using the amine base as the solvent.
- Consider protecting the aniline group with a suitable protecting group (e.g., Boc) prior to the coupling reaction.
Issue 2: Significant Formation of Homocoupled Byproduct
Possible Cause
Troubleshooting Step
Oxygen Contamination
- Rigorously degas all solvents and reagents. - Maintain a constant positive pressure of inert gas.
High Copper Concentration
- Reduce the amount of copper(I) iodide to the minimum effective concentration.
High Alkyne Concentration
- Add the 3-ethynylaniline to the reaction mixture slowly via a syringe pump.[1]
Copper-Catalyzed Pathway
- Switch to a well-established copper-free Sonogashira protocol.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Sonogashira Coupling Outcome (Qualitative)
Disclaimer: The following data is a generalized summary based on typical Sonogashira couplings and is intended to be illustrative. Actual results will vary depending on the specific substrates, scale, and experimental conditions.
Parameter
Condition A
Yield of Cross-Coupled Product
Yield of Homocoupled Product
Observations
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
Moderate to High
Low to Moderate
Standard conditions, can be prone to homocoupling.[1]
Pd(PPh₃)₄ (Copper-Free)
Moderate
Very Low
Significantly reduces homocoupling but may require higher temperatures or longer reaction times.[1]
Atmosphere
Air
Low
High
Oxygen promotes the homocoupling of the alkyne.[1]
Inert (N₂ or Ar)
High
Low
Essential for good yields of the desired product.[1]
Technical Support Center: Recrystallization of 3-Ethynylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides detailed information and troubleshooting advice for improving the purity of 3-ethynylaniline (B136080) hydrochloride t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for improving the purity of 3-ethynylaniline (B136080) hydrochloride through recrystallization. The following sections offer frequently asked questions (FAQs), comprehensive experimental protocols, and data to address common challenges encountered during the purification process.
This section addresses specific issues that may arise during the recrystallization of 3-ethynylaniline hydrochloride.
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Crystal Formation
- Solvent choice is not optimal: The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient concentration: The solution is not saturated enough for crystals to form.- Presence of impurities: Certain impurities can inhibit crystal nucleation.
- Select a different solvent or a solvent mixture. Ethanol and isopropanol (B130326) are good starting points.[1] A mixture with a less polar "anti-solvent" can also be effective.- Concentrate the solution by carefully evaporating some of the solvent and allowing it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 3-ethynylaniline hydrochloride.
Oiling Out (Formation of an oil instead of crystals)
- High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.- Solution is too concentrated: The compound comes out of solution above its melting point.- Cooling is too rapid: The solution becomes supersaturated too quickly.
- Purify the crude material first using a technique like column chromatography to remove a significant portion of impurities.- Add a small amount of additional hot solvent to the oil to dissolve it, then allow it to cool more slowly.- Ensure a slow cooling rate. Insulate the flask to allow for gradual temperature decrease.
Discolored Crystals
- Presence of colored impurities: These are often oxidation byproducts of the aniline (B41778) functional group.- Charcoal fines in the product: Activated charcoal was not completely removed during hot filtration.
- Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.- Ensure proper filtration. Use a fluted filter paper for hot filtration to ensure rapid filtration and prevent premature crystallization in the funnel.
Low Recovery/Yield
- Using too much solvent: A significant amount of the product remains dissolved in the mother liquor.- Premature crystallization: Crystals form during the hot filtration step.- Washing with warm solvent: The collected crystals are washed with a solvent that is not sufficiently cold.
- Use the minimum amount of hot solvent necessary to just dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a small amount of ice-cold solvent.
Data Presentation
Table 1: Solubility of Aniline Hydrochloride in Alcohols at Various Temperatures
Temperature (°C)
Solubility in Methanol ( g/100g solvent)
Solubility in Ethanol ( g/100g solvent)
Solubility in 1-Propanol ( g/100g solvent)
15
38.5
22.1
10.2
25
46.2
27.5
13.5
35
54.8
33.8
17.4
45
64.5
41.2
22.1
55
75.6
49.8
27.8
Source: Adapted from experimental data on aniline hydrochloride solubility.[2]
Experimental Protocols
Protocol 1: Recrystallization of 3-Ethynylaniline Hydrochloride from a Single Solvent (Ethanol or Isopropanol)
This protocol outlines the procedure for purifying crude 3-ethynylaniline hydrochloride using a single solvent system.
Materials:
Crude 3-ethynylaniline hydrochloride
Ethanol or Isopropanol (reagent grade)
Activated charcoal (optional)
Erlenmeyer flasks
Hot plate with magnetic stirring
Buchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude 3-ethynylaniline hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (ethanol or isopropanol).
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Stir the mixture for a few minutes.
Hot Filtration: Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of 3-ethynylaniline hydrochloride.
Technical Support Center: 3-Ethynylaniline Hydrochloride in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Ethynylaniline (B136080) Hydrochloride in click chemistry reactions. This resource provides troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Ethynylaniline (B136080) Hydrochloride in click chemistry reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3-ethynylaniline hydrochloride in click chemistry?
3-Ethynylaniline hydrochloride is predominantly used as an alkyne component in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a key linkage in bioconjugation, drug discovery, and materials science. The hydrochloride salt form of 3-ethynylaniline is often preferred due to its enhanced stability and handling characteristics compared to the free base.
Q2: What are the most common side reactions observed when using 3-ethynylaniline hydrochloride in CuAAC reactions?
The most prevalent side reaction is the oxidative homocoupling of 3-ethynylaniline, also known as Glaser coupling, which results in the formation of a diacetylene byproduct (3,3'-(1,4-phenylenebis(ethyne-2,1-diyl))dianiline).[1] This reaction is catalyzed by copper ions in the presence of oxygen. Another potential issue is the coordination of the aniline (B41778) group with the copper catalyst, which can sometimes inhibit the reaction.[1][2]
Q3: Can the aniline group of 3-ethynylaniline participate in side reactions?
While the aniline group is generally stable under typical CuAAC conditions, it can be susceptible to oxidation, especially in the presence of copper catalysts and an oxidant, potentially leading to the formation of colored impurities or polymerization byproducts.[2] In highly acidic media, the amino group will be protonated, which can affect its nucleophilicity and solubility.[1]
Q4: How can I minimize the formation of the diacetylene homocoupling byproduct?
To suppress the Glaser coupling side reaction, it is crucial to create an oxygen-free environment. This can be achieved by:
Degassing solvents: Thoroughly degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Using a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate (B8700270), helps to maintain copper in its active Cu(I) oxidation state and counteracts residual oxygen.[1][3]
Maintaining an inert atmosphere: Conduct the reaction under a blanket of inert gas.
Q5: What is the role of a ligand in the CuAAC reaction?
Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are often used to stabilize the Cu(I) catalyst.[2] They protect the catalyst from oxidation and disproportionation, thereby increasing the reaction rate and efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during click chemistry reactions with 3-ethynylaniline hydrochloride.
Problem
Potential Cause
Troubleshooting Steps
Low or No Product Yield
Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).
- Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate).- Use a stabilizing ligand like THPTA or TBTA.- Thoroughly degas all reaction components.
Impure Reagents: Impurities in 3-ethynylaniline hydrochloride or the azide (B81097) partner can inhibit the catalyst.
- Verify the purity of your starting materials. 3-Ethynylaniline can darken upon exposure to air and light; use high-purity material.
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.
- A slight excess (1.1-1.5 equivalents) of one reactant can help drive the reaction to completion.
Formation of Significant Side Products (e.g., Homocoupling Dimer)
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.
- Implement rigorous degassing procedures for all solutions.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Insufficient Reducing Agent: Not enough reducing agent to maintain the copper catalyst in the Cu(I) state.
- Use a slight excess of sodium ascorbate.
Slow or Stalled Reaction
Low Temperature: Many click reactions proceed at room temperature, but some may require gentle heating.
- Consider gently heating the reaction mixture (e.g., to 40-60 °C), being mindful of the thermal stability of your substrates.[1]
Low Catalyst Concentration: The amount of catalyst may be insufficient to drive the reaction efficiently.
- Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]
Catalyst Inhibition: Functional groups on the azide partner (e.g., thiols) can coordinate with and inhibit the copper catalyst.
- Consider protecting interfering functional groups or increasing the catalyst load.
Difficulty in Product Purification
Removal of Copper Catalyst: Residual copper can contaminate the final product.
- Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or pass it through a copper-scavenging resin.[1]
Separation from Excess Reagents or Byproducts: The desired product may have similar polarity to starting materials or side products.
- Employ column chromatography for purification.- Consider derivatizing the aniline group of the product to alter its polarity for easier separation, followed by deprotection.
Quantitative Data on Side Product Formation
While specific quantitative data for 3-ethynylaniline hydrochloride is often dependent on the specific reaction partners and conditions, the following table provides a general overview of factors influencing the yield of the desired triazole product versus the homocoupling byproduct.
Parameter
Condition
Expected Impact on Desired Product Yield
Expected Impact on Homocoupling Byproduct Yield
Atmosphere
Inert (Argon or Nitrogen)
High
Low
Air (Oxygen present)
Low
High
Reducing Agent (e.g., Sodium Ascorbate)
Present (slight excess)
High
Low
Absent
Low
High
Temperature
Room Temperature
Generally High
Generally Low (if O2 is excluded)
Elevated Temperature (e.g., > 60 °C)
May increase rate, but can also promote side reactions
May increase if O2 is present
Copper Catalyst
Cu(I) source with ligand
High
Low
Unstabilized Cu(I) or Cu(II) without sufficient reducing agent
Low
High
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynylaniline Hydrochloride
Preparation of Stock Solutions:
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
(Optional but recommended) Prepare a 100 mM stock solution of a stabilizing ligand (e.g., THPTA) in deionized water.
Reaction Setup:
In a reaction vial, dissolve 3-ethynylaniline hydrochloride (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O) to a concentration of approximately 0.1 M.
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
If using a ligand, add the ligand solution (typically 1-5 mol% relative to the alkyne).
Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).
Reaction and Monitoring:
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
To remove residual copper, wash the organic layer with an aqueous solution of EDTA.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1,4-disubstituted triazole.
Visualizing Key Processes
To aid in understanding the chemical transformations and experimental steps, the following diagrams are provided.
Technical Support Center: Optimization of Reaction Conditions for 3-Ethynylaniline Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and handling of 3-ethynylaniline (B136080) hydrochloride. Below you will find tr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and handling of 3-ethynylaniline (B136080) hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
This section addresses specific issues that may arise during the synthesis of 3-ethynylaniline, a precursor to its hydrochloride salt, particularly through the widely used Sonogashira coupling reaction.
Q1: My Sonogashira coupling reaction is failing or giving a very low yield. What are the common causes?
A1: Low yields in Sonogashira couplings are a frequent issue and can often be attributed to several factors:
Catalyst Deactivation: The Palladium(0) catalyst is sensitive to air. Inadequate degassing of solvents and reagents can lead to its oxidation and deactivation.[1]
Poor Reagent Quality: The quality of the palladium catalyst, copper(I) co-catalyst, and the amine base is crucial for a successful reaction. Old or improperly stored reagents can lead to reaction failure.[1] For instance, the amine base can oxidize in the presence of air, which can inhibit the reaction.[1]
Sub-optimal Temperature: The reaction temperature might be too low, particularly when using less reactive aryl bromides, which can limit the critical initial oxidative addition step.[1]
Inappropriate Solvent: Solvents like THF can sometimes promote the formation of inactive palladium black, especially at higher temperatures.[1]
Loss of Alkyne: If you are using a volatile alkyne like trimethylsilylacetylene (B32187) (TMSA), which has a boiling point of 53°C, conducting the reaction at elevated temperatures in an open or poorly sealed system can lead to its evaporation.[1]
Catalyst Inhibition by Aniline (B41778): The amino group of 3-ethynylaniline can coordinate to the palladium catalyst, inhibiting its activity.[2]
Q2: My reaction mixture turns black immediately. Is this normal?
A2: The formation of a black precipitate, commonly known as palladium black, indicates that the Pd(0) catalyst has precipitated out of the solution.[1] While some precipitation can be common, a rapid and extensive color change often suggests catalyst deactivation, which will halt the reaction. This is more likely to occur at higher temperatures and in certain solvents like THF.[1]
Q3: I am observing a significant amount of a byproduct that I suspect is from the homocoupling of my alkyne. How can I minimize this?
A3: The homocoupling of the alkyne, often referred to as Glaser coupling, is a common side reaction. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this byproduct, you can employ the following strategies:
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize the presence of oxygen.[3]
Consider Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can eliminate the primary catalyst for Glaser coupling.[1]
Q4: How do I form the hydrochloride salt from 3-ethynylaniline, and what is the best way to purify it?
A4: The formation of 3-ethynylaniline hydrochloride is a straightforward acid-base reaction. The free base, 3-ethynylaniline, is dissolved in a suitable organic solvent like acetone. An excess of concentrated hydrochloric acid is then added, causing the protonation of the amino group and leading to the precipitation of the hydrochloride salt.[4] The solid product can then be isolated by filtration.[4] The primary method for purification of the hydrochloride salt is recrystallization.[4]
Data Presentation: Optimizing Sonogashira Coupling Conditions
The following table summarizes how different reaction parameters can influence the outcome of the Sonogashira coupling for the synthesis of 3-ethynylaniline precursors.
Parameter
Condition
Expected Outcome on Product Yield
Potential Issues
Mitigation Strategies
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
Moderate to High
Prone to homocoupling
Use under strictly anaerobic conditions
Pd(PPh₃)₄ (Copper-Free)
Moderate
May require higher temperatures or longer reaction times
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-ethynylaniline can be further purified by column chromatography if necessary.[1]
Protocol 3: Formation of 3-Ethynylaniline Hydrochloride
Reagents:
3-Ethynylaniline
Acetone
Concentrated Hydrochloric Acid
Procedure:
Dissolve the 3-ethynylaniline free base in acetone.[4]
Add an excess of concentrated hydrochloric acid to the solution.[4]
The hydrochloride salt will precipitate out of the solution.
Technical Support Center: Removal of Copper Catalysts in 3-Ethynylaniline Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of residual copper catalysts from 3-ethynylaniline (B136080) click chemistry (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of residual copper catalysts from 3-ethynylaniline (B136080) click chemistry (CuAAC) reactions. Below you will find frequently asked questions, a troubleshooting guide, quantitative data on removal efficiency, detailed experimental protocols, and process workflows to assist in optimizing your purification procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my 3-ethynylaniline click chemistry reaction?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, for applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement to ensure the purity and stability of the final product.[2][3]
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[2]
Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[2]
Silica (B1680970) Gel Chromatography: This method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[2]
Q3: How does the aniline (B41778) group in 3-ethynylaniline affect copper removal?
The aniline group is basic and can coordinate with copper ions. This interaction might make copper removal by simple aqueous washes less effective. The formation of a stable complex between your 3-ethynylaniline product and copper may require more stringent removal methods, such as the use of strong chelating agents like EDTA or specialized scavenger resins. In some cases, an acid wash (e.g., with dilute HCl) can be used to protonate the aniline, disrupting its coordination to copper and facilitating its removal into the aqueous phase, provided your product is stable under acidic conditions.[4][5]
Q4: What are the regulatory limits for residual copper in pharmaceutical products?
Regulatory bodies like the European Medicines Agency (EMA) and the US Pharmacopeia (USP) provide guidelines for elemental impurities.[3][6] For oral drug products, the permitted daily exposure (PDE) for copper is 3000 µ g/day , which translates to a concentration limit of 300 µg/g (ppm) for a drug with a maximum daily dose of 10g.[6] For parenteral (injectable) drugs, the limits are stricter, with a PDE of 300 µ g/day and a concentration limit of 30 µg/g (ppm).[6]
Troubleshooting Guide
Problem 1: Ineffective copper removal with aqueous EDTA wash.
Potential Cause: The pH of the aqueous solution is not optimal for chelation.
Suggested Solution: Adjust the pH of the EDTA solution to ~8 with a base like sodium bicarbonate to enhance the chelation efficiency.[2]
Potential Cause: Your 3-ethynylaniline product is a stronger chelator for copper than EDTA.
Suggested Solution: Consider using a solid-phase scavenger resin with a higher affinity for copper.[2]
Potential Cause: Insufficient mixing during the liquid-liquid extraction.
Suggested Solution: Shake the separatory funnel vigorously and allow adequate time for the layers to separate. Repeat the wash until the aqueous layer is colorless.[2]
Problem 2: Low product yield after purification.
Potential Cause: Product loss during aqueous extractions due to some water solubility.
Suggested Solution: Wash the organic layer with brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous phase.[2] If the product is highly water-soluble, consider using a solid-phase scavenger to avoid aqueous workups.[7]
Potential Cause: Product adsorption onto the solid support (silica gel or scavenger resin).
Suggested Solution: For silica gel chromatography, try neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.[4] When using scavenger resins, consult the manufacturer's instructions for potential non-specific binding and elution conditions.
Problem 3: The product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.
Potential Cause: The properties of your final product prevent separation into an organic phase.
Suggested Solution: For larger molecules like bioconjugates, dialysis against a buffer containing EDTA is a common and effective method.[8][9] For smaller water-soluble molecules, using a solid-phase scavenger resin that can be filtered off is a suitable alternative.[7][10]
Quantitative Data Summary
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
Can be time-consuming and lead to significant product loss on the column.[2]
Detailed Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.[2]
Reaction Quench & Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[2]
Aqueous Wash: Transfer the diluted organic layer to a separatory funnel and wash it with a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[2] Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[2]
Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[2]
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[2]
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual EDTA and water.[2]
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.
Solvent Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent to reduce viscosity.
Add Scavenger Resin: Add the copper scavenger resin (e.g., SiliaMetS Thiourea or QuadraSil MP, typically 3-5 equivalents relative to the copper catalyst) to the diluted reaction mixture.
Stir: Stir the suspension at room temperature. The required time can range from 30 minutes to several hours, depending on the specific resin and the nature of the product. Monitor the copper removal by taking small aliquots and analyzing for residual copper.
Filtration: Once the copper has been scavenged, filter the mixture to remove the resin.
Wash and Concentrate: Wash the filtered resin with a small amount of the solvent used for dilution. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal by Precipitation
This method is useful when the copper catalyst can be converted into an insoluble salt while the product remains in solution.
Solvent Addition: Dilute the reaction mixture with a solvent in which your product is soluble but the copper salt to be formed is not.
Precipitating Agent: Add a precipitating agent. For example, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[2] Alternatively, bubbling hydrogen sulfide (B99878) gas through the solution can precipitate copper sulfide.[11]
Stir and Cool: Stir the mixture to allow for complete precipitation. Cooling the mixture may enhance precipitation.
Filtration: Filter the mixture to remove the precipitated copper salt. Using a pad of celite can aid in the filtration of fine particles.[2]
Concentration: The filtrate contains the purified product and can be concentrated under reduced pressure.
Visualized Workflows
Caption: A decision tree to guide the selection of an appropriate copper removal method.
Caption: A workflow for troubleshooting when initial copper removal is unsuccessful.
Stability issues of 3-Ethynylaniline free base vs hydrochloride salt.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-ethynylaniline (B136080), comparing its free base form to its hydrochloride salt. Freq...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-ethynylaniline (B136080), comparing its free base form to its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with 3-ethynylaniline free base?
A1: The primary stability concerns for 3-ethynylaniline free base are its susceptibility to degradation through polymerization, oxidation, and discoloration (from a colorless/yellow liquid to a brown or dark solid).[1] This degradation can be initiated by exposure to heat, light, and air.[1] The presence of the reactive ethynyl (B1212043) and amino groups makes the molecule prone to such changes.
Q2: How does the stability of 3-ethynylaniline hydrochloride salt compare to the free base?
A2: 3-Ethynylaniline hydrochloride is significantly more stable and easier to handle than the free base.[2] The protonation of the amino group in the hydrochloride salt reduces its reactivity, making it less prone to oxidation and polymerization. Generally, salts of active pharmaceutical ingredients (APIs) are more stable than their free base counterparts.[3]
Q3: What are the recommended storage conditions for both forms?
A3:
3-Ethynylaniline Free Base: Should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[1][4]
3-Ethynylaniline Hydrochloride: Can be stored at room temperature in a well-sealed container, though refrigeration is also acceptable.[5]
Q4: I've observed a color change in my 3-ethynylaniline free base. Is it still usable?
A4: A color change from colorless/yellow to brown or darker, or solidification, indicates potential degradation and polymerization.[1] It is highly recommended to assess the purity of the material using analytical techniques like NMR or GC-MS before use.[1] For critical applications, using a fresh, unopened bottle or purifying the material is advised.[1]
Q5: What are the potential degradation products of 3-ethynylaniline?
A5: Under elevated temperatures, a potential degradation product of 3-ethynylaniline is 3-aminoacetophenone, formed through the hydration of the alkyne triple bond.[2] Oxidative conditions can lead to the formation of N-oxides and other colored polymeric materials. Aromatic amines, in general, are susceptible to oxidation.[6]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Inconsistent reaction yields using 3-ethynylaniline free base.
Degradation of the free base leading to lower purity.
Confirm the purity of the 3-ethynylaniline free base using NMR or GC-MS. If purity is low, consider purification by distillation or chromatography, or use a fresh bottle. For improved consistency, consider converting the free base to the more stable hydrochloride salt for storage and liberating the free base just before use.[1]
The 3-ethynylaniline free base has darkened and/or solidified.
Polymerization and/or oxidation due to exposure to heat, light, or air.
Do not use the material for sensitive reactions. Dispose of it according to your institution's guidelines. To prevent this, ensure proper storage at 2-8°C under an inert atmosphere and protected from light.[1]
Precipitate forms when dissolving 3-ethynylaniline hydrochloride in a reaction mixture.
The hydrochloride salt may not be soluble in non-polar organic solvents. The free amine is needed for many reactions.
If the reaction requires the free amine, the hydrochloride salt must be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to generate the free base in situ.
Difficulty in handling the 3-ethynylaniline free base due to its liquid form and sensitivity.
Inherent physical and chemical properties of the free base.
Convert the free base to the solid, more stable hydrochloride salt for easier weighing and storage. The free base can be regenerated prior to the reaction if necessary.[2]
Data Presentation
Table 1: Comparative Properties of 3-Ethynylaniline Free Base and Hydrochloride Salt
Protocol 1: Conversion of 3-Ethynylaniline Free Base to Hydrochloride Salt
This protocol describes the conversion of the free base to the more stable hydrochloride salt for storage and easier handling.[2]
Materials:
3-Ethynylaniline free base
Anhydrous diethyl ether (or other suitable organic solvent like acetone)
Concentrated hydrochloric acid (HCl)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Buchner funnel and filter paper
Vacuum flask
Procedure:
Dissolve the 3-ethynylaniline free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
Cool the solution in an ice bath.
Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirred solution.
A precipitate of 3-ethynylaniline hydrochloride will form.
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
Dry the resulting solid under vacuum to obtain pure 3-ethynylaniline hydrochloride.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment (General Approach)
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of 3-ethynylaniline and detect degradation products. Specific parameters may require optimization.
Instrumentation and Columns:
HPLC system with a UV detector
A C18 reversed-phase column is a good starting point.
Mobile Phase and Gradient (Example):
Mobile Phase A: 0.1% Trifluoroacetic acid in water
Mobile Phase B: Acetonitrile
A gradient elution from low to high percentage of Mobile Phase B will likely be required to separate the polar parent compound from less polar degradation products.
Forced Degradation Study:
To ensure the method is stability-indicating, forced degradation studies should be performed on both the free base and the hydrochloride salt.[6][7] This involves subjecting the samples to stress conditions such as:
Acidic hydrolysis: 0.1 M HCl at 60°C
Basic hydrolysis: 0.1 M NaOH at 60°C
Oxidative degradation: 3% H₂O₂ at room temperature
Thermal degradation: 80°C
Photostability: Exposure to UV light
The HPLC method should be able to resolve the parent 3-ethynylaniline peak from all degradation product peaks.
Mandatory Visualizations
Caption: Troubleshooting workflow for common 3-ethynylaniline stability issues.
A Comparative Guide to 3-Ethynylaniline Hydrochloride and 3-Chloro-4-fluoroaniline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals The selection of appropriate starting materials is a critical decision in the synthesis of kinase inhibitors, influencing not only the efficiency of the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in the synthesis of kinase inhibitors, influencing not only the efficiency of the synthetic route but also the biological profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two key aniline (B41778) building blocks, 3-ethynylaniline (B136080) hydrochloride and 3-chloro-4-fluoroaniline (B193440), which are pivotal in the synthesis of prominent kinase inhibitors. By examining the synthetic performance and the biological activity of the resulting drugs, this document aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Executive Summary
3-Ethynylaniline hydrochloride is a cornerstone in the synthesis of Erlotinib (B232), a potent inhibitor of the epidermal growth factor receptor (EGFR). The terminal ethynyl (B1212043) group of this aniline is a key feature, providing a reactive handle for carbon-carbon bond formation and enabling further molecular diversification.
In contrast, 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of several kinase inhibitors, most notably Lapatinib (B449), a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). The chloro and fluoro substituents on this aniline ring play a significant role in modulating the binding affinity and pharmacokinetic properties of the final drug molecule.
This guide will delve into a detailed comparison of these two building blocks by evaluating the synthesis and performance of the kinase inhibitors they produce, namely Erlotinib and Lapatinib.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the synthesis and biological activity of Erlotinib and Lapatinib, derived from their respective aniline precursors.
Demonstrated tumor growth inhibition in NSCLC xenograft models.[18]
Shown to suppress tumor growth in breast cancer xenograft models and reduce brain metastases.[19][20]
Signaling Pathways and Synthetic Workflows
To visually represent the biological context and the chemical synthesis, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: Dual inhibition of EGFR and HER2 signaling pathways by Lapatinib.
Caption: Simplified synthetic workflows for Erlotinib and Lapatinib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the key coupling steps in the synthesis of Erlotinib and Lapatinib.
Synthesis of Erlotinib Hydrochloride
This protocol describes the final coupling step to form Erlotinib from 3-ethynylaniline.
Materials:
4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline
3-ethynylaniline
Water
37% Hydrochloric acid
Procedure:
Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1.0 eq) in water.[1]
Add 3-ethynylaniline (1.1-1.5 eq) and 37% hydrochloric acid to the suspension at room temperature (25-30 °C).[1]
Heat the reaction mixture to 40 °C and stir for 1.5 hours.[1]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to allow the product to precipitate.
Filter the solid, wash with cold water and then with a non-polar solvent like ether.
Dry the product under vacuum to obtain Erlotinib hydrochloride.
Synthesis of a Key Intermediate for Lapatinib
This protocol outlines the N-arylation step using 3-chloro-4-fluoroaniline to form a key intermediate in the synthesis of Lapatinib.
Materials:
4-chloro-6-iodo-quinazoline
3-chloro-4-(3'-fluoro-benzyloxy)aniline
An appropriate solvent (e.g., isopropanol)
Procedure:
Dissolve 4-chloro-6-iodo-quinazoline (1.0 eq) in a suitable solvent such as isopropanol.
Add 3-chloro-4-(3'-fluoro-benzyloxy)aniline (1.0-1.2 eq) to the solution.[7]
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature to induce crystallization.
Filter the resulting solid and wash with a cold solvent.
Dry the solid under vacuum to yield the N-aryl quinazoline intermediate.
Conclusion
Both 3-ethynylaniline hydrochloride and 3-chloro-4-fluoroaniline are indispensable building blocks in the synthesis of clinically important kinase inhibitors.
The choice between these two anilines is fundamentally dictated by the desired biological target and the overall synthetic strategy.
3-Ethynylaniline hydrochloride leads to the synthesis of Erlotinib, a highly potent and selective EGFR inhibitor. The presence of the ethynyl group offers a unique handle for potential post-synthetic modifications, a valuable feature in drug discovery for generating analogues. The synthesis of Erlotinib from this precursor can achieve good overall yields.
3-Chloro-4-fluoroaniline is integral to the synthesis of Lapatinib, a dual EGFR/HER2 inhibitor. The halogen substituents are crucial for achieving the desired dual inhibitory activity and favorable pharmacokinetic properties. While the synthesis of Lapatinib can be more complex with potentially lower overall yields, the resulting dual-target profile offers a distinct therapeutic advantage in specific cancer types, such as HER2-positive breast cancer.
Ultimately, the selection of either 3-ethynylaniline hydrochloride or 3-chloro-4-fluoroaniline will depend on the specific goals of the research program, balancing synthetic accessibility with the desired pharmacological profile of the final kinase inhibitor. This guide provides the foundational data to aid in making that strategic decision.
A Comparative Guide to the Analytical Characterization of 3-Ethynylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the characterization of 3-ethynylaniline (B136080) hydrochloride, a versatile build...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-ethynylaniline (B136080) hydrochloride, a versatile building block in pharmaceutical and materials science.[1] Its performance is compared with three common aniline (B41778) derivatives: aniline, p-toluidine, and p-chloroaniline. This document outlines detailed experimental protocols and presents quantitative data in structured tables to facilitate informed decisions in research and development.
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-ethynylaniline hydrochloride and its analogs. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 3-ethynylaniline hydrochloride and separating it from related substances.
Typical HPLC Parameters and Comparative Retention Times
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and phase transitions of a compound.
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrument Setup:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Temperature: 298 K.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-32.
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
Pulse Program: Proton-decoupled pulse experiment.
Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
Sample Preparation:
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates to form a thin film.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify impurities.
Procedure:
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration standards. Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The composition can be isocratic or a gradient depending on the separation requirements.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
Injection Volume: 10-20 µL.
Data Analysis: Identify and integrate the peaks in the chromatogram. Calculate the purity by the area percentage method. For quantitative analysis, construct a calibration curve from the standard solutions.
Thermal Analysis (DSC/TGA)
Objective: To evaluate the thermal stability and phase behavior of the compound.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or platinum pan.
DSC Analysis:
Instrument: Differential Scanning Calorimeter.
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range is from ambient to a temperature above the expected melting or decomposition point.
Data Analysis: Determine the melting point from the peak of the endothermic event.
TGA Analysis:
Instrument: Thermogravimetric Analyzer.
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a wide temperature range (e.g., from ambient to 600 °C).
Data Analysis: Determine the onset of decomposition from the temperature at which significant weight loss begins.
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of 3-ethynylaniline hydrochloride.
Caption: General workflow for the analytical characterization of 3-ethynylaniline hydrochloride.
A Comparative Analysis of Synthetic Yields for Key Erlotinib Intermediates
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the synthetic yields for key intermediates in the production of Erlotinib, a potent epidermal growth factor r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic yields for key intermediates in the production of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The data presented is compiled from various published synthetic routes, offering a quantitative basis for process evaluation and optimization. Detailed experimental protocols for the synthesis of these intermediates are also provided to support reproducibility and further research.
Comparative Yield Analysis
The synthesis of Erlotinib typically proceeds through several key intermediates. The efficiency of each synthetic step, as measured by its yield, is critical for the overall cost-effectiveness and scalability of the process. The following table summarizes the reported yields for the formation of crucial Erlotinib intermediates.
The following are detailed methodologies for the synthesis of key Erlotinib intermediates, as described in the cited literature.
Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate[1][2]
To a solution of ethyl 3,4-bis(2-methoxyethoxy)benzoate in glacial acetic acid at 0 °C, concentrated nitric acid is added dropwise. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature. Upon completion, the mixture is poured into ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the nitro product.
Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzoate[1]
The reduction of the nitro group of ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate is carried out using ammonium formate as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is performed in an aqueous alcoholic solvent at room temperature.
Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one[3]
A solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide is heated to 165-170 °C under a nitrogen atmosphere for 12 hours. After cooling, the precipitate is triturated with diethyl ether, filtered, and then triturated in boiling acetonitrile. The resulting white powder is filtered and dried under reduced pressure.
Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline[1][3]
The chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one can be achieved using either oxalyl chloride or phosphoryl chloride (POCl₃).[1][2] When using POCl₃, N,N-diethylaniline is added, followed by the quinazolinone, and the mixture is heated.[3] The excess POCl₃ is removed under reduced pressure.
Synthesis of Erlotinib Hydrochloride[1][4]
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with 3-ethynylaniline in an aqueous medium under acidic conditions.[1] The reaction mixture is heated, and upon cooling, the solid product is filtered, washed, and dried to afford Erlotinib hydrochloride.[1] Alternatively, the reaction can be carried out using a base such as pyridine (B92270) in a solvent like isopropanol.[4]
Synthetic Workflow and Signaling Pathway
The following diagrams illustrate the general synthetic pathway to Erlotinib and the EGFR signaling pathway it inhibits.
A simplified workflow for the synthesis of Erlotinib.
EGFR signaling pathway and the inhibitory action of Erlotinib.
Comparative ¹H and ¹³C NMR Analysis of 3-Ethynylaniline Hydrochloride
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-Ethynylaniline (B136080) hydrochloride, a key intermediate in pharmaceutical synthesis. This guide will also compare its spectral data with that of its free base form, 3-ethynylaniline, to highlight the effects of protonation on the chemical environment of the molecule.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
Weigh approximately 10-20 mg of 3-ethynylaniline hydrochloride.
Dissolve the sample in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the solubility of the hydrochloride salt and its ability to exchange with the acidic protons of the ammonium (B1175870) group, which can be observed in the ¹H NMR spectrum.
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Solvent: DMSO-d₆
Temperature: 298 K
Pulse Program: Standard single-pulse excitation.
Number of Scans: 16-32, depending on the sample concentration.
Relaxation Delay: 1-2 seconds.
Spectral Width: Approximately -2 to 12 ppm.
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.
¹³C NMR Spectroscopy:
Spectrometer: A 100 MHz or higher field NMR spectrometer.
Number of Scans: 1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.
Relaxation Delay: 2 seconds.
Spectral Width: Approximately 0 to 200 ppm.
Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.
NMR Data Analysis and Comparison
The protonation of the amino group in 3-ethynylaniline to form the hydrochloride salt significantly influences the electronic environment of the molecule, leading to observable changes in the ¹H and ¹³C NMR spectra. The electron-withdrawing effect of the newly formed anilinium group (-NH₃⁺) causes a downfield shift (to higher ppm values) of the signals corresponding to the aromatic protons and carbons.
¹H NMR Spectral Data
Proton Assignment
3-Ethynylaniline (Free Base) in CDCl₃¹
3-Ethynylaniline Hydrochloride in DMSO-d₆ (Predicted)
Rationale for Chemical Shift Difference
H-2
~6.8 ppm (s)
~7.5 - 7.8 ppm
Deshielding due to the inductive effect of the -NH₃⁺ group.
H-4
~6.6 ppm (d)
~7.3 - 7.6 ppm
Deshielding due to the inductive and resonance effects of the -NH₃⁺ group.
H-5
~7.1 ppm (t)
~7.6 - 7.9 ppm
Deshielding due to the inductive and resonance effects of the -NH₃⁺ group.
H-6
~6.9 ppm (d)
~7.4 - 7.7 ppm
Deshielding due to the inductive and resonance effects of the -NH₃⁺ group.
Ethynyl-H
~3.0 ppm (s)
~4.2 ppm (s)
The ethynyl (B1212043) proton is also deshielded due to the overall increase in the electron-withdrawing nature of the substituted ring.
Amino/Ammonium-H
~3.7 ppm (br s, -NH₂)
>10 ppm (br s, -NH₃⁺)
The protons on the positively charged nitrogen are highly deshielded and often appear as a broad singlet at a high chemical shift. This peak will exchange with D₂O.
¹³C NMR Spectral Data
Carbon Assignment
3-Ethynylaniline (Free Base) (Predicted)
3-Ethynylaniline Hydrochloride in DMSO-d₆ (Predicted)
Rationale for Chemical Shift Difference
C-1 (C-NH₂/NH₃⁺)
~147 ppm
~138 ppm
The carbon attached to the nitrogen is shielded due to a change in hybridization and electronic effects upon protonation.
C-2
~116 ppm
~120 ppm
Deshielding due to the electron-withdrawing nature of the -NH₃⁺ group.
C-3 (C-C≡CH)
~123 ppm
~121 ppm
Minimal change expected as it is further from the site of protonation.
C-4
~118 ppm
~125 ppm
Deshielding due to the electron-withdrawing nature of the -NH₃⁺ group.
C-5
~129 ppm
~131 ppm
Deshielding due to the electron-withdrawing nature of the -NH₃⁺ group.
C-6
~125 ppm
~128 ppm
Deshielding due to the electron-withdrawing nature of the -NH₃⁺ group.
Ethynyl-C (C≡CH)
~83 ppm
~82 ppm
Minimal change expected.
Ethynyl-C (C≡C H)
~77 ppm
~79 ppm
Minimal change expected.
Note: The predicted chemical shifts for 3-Ethynylaniline hydrochloride are based on the analysis of similar anilinium compounds and the known effects of protonation. Actual experimental values may vary slightly.
Workflow for NMR Analysis of 3-Ethynylaniline Hydrochloride
Caption: Workflow for the NMR analysis of 3-Ethynylaniline Hydrochloride.
Signaling Pathways and Logical Relationships
The observed chemical shifts in NMR are a direct consequence of the electronic environment around each nucleus. The protonation of the aniline (B41778) nitrogen atom introduces a positive charge, which inductively withdraws electron density from the aromatic ring. This deshielding effect is most pronounced at the ortho and para positions relative to the ammonium group.
Caption: The effect of protonation on NMR chemical shifts.
This comprehensive guide provides the necessary experimental protocols and comparative data to aid researchers in the ¹H and ¹³C NMR analysis of 3-ethynylaniline hydrochloride. The provided data and workflows will facilitate accurate structural verification and a deeper understanding of the spectroscopic properties of this important pharmaceutical intermediate.
Validation
A Comparative Guide to Alternatives for 3-Ethynylaniline Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals 3-Ethynylaniline (B136080) hydrochloride is a critical building block in modern pharmaceutical synthesis, prized for its utility in forming carbon-carbon an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
3-Ethynylaniline (B136080) hydrochloride is a critical building block in modern pharmaceutical synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira coupling and click chemistry. Its rigid ethynyl (B1212043) group is particularly valuable for probing the active sites of enzymes, making it a staple in the synthesis of kinase inhibitors. However, the landscape of drug discovery necessitates a broad palette of chemical tools. This guide provides an objective comparison of viable alternatives to 3-ethynylaniline hydrochloride, supported by experimental data, to inform strategic decisions in the synthesis of complex pharmaceutical agents.
Performance Comparison of Key Anilines in Pharmaceutical Synthesis
The selection of an aniline (B41778) building block is a critical decision in the synthetic route of many targeted therapies. While 3-ethynylaniline is renowned for its role in the synthesis of the EGFR inhibitor Erlotinib (B232), other aniline derivatives have proven indispensable in the creation of analogous blockbuster drugs such as Gefitinib and Lapatinib (B449).[1] This section provides a quantitative comparison of these key intermediates.
Intermediate
Application (Drug)
Key Reaction Type
Reported Yield (Coupling Step)
Overall Yield (Reported Route)
Key Advantages
3-Ethynylaniline Hydrochloride
Erlotinib
Sonogashira Coupling
High (Specific yield often not isolated in literature)
Not consistently reported for entire route
Versatile for C-C bond formation; enables late-stage modification via click chemistry.[1]
Note: Direct comparison of coupling yields is challenging due to variations in reaction types (Sonogashira vs. Nucleophilic Aromatic Substitution) and the specific synthetic routes reported in the literature.
Experimental Protocols
Detailed methodologies for the synthesis and application of 3-ethynylaniline hydrochloride and its alternatives are crucial for reproducibility and optimization.
Protocol 1: Sonogashira Coupling of 3-Ethynylaniline for Erlotinib Synthesis
This protocol describes the palladium-catalyzed cross-coupling of 3-ethynylaniline with a quinazoline (B50416) core, a key step in the synthesis of Erlotinib.
Maintain the temperature for approximately 4 hours.
Monitor the reaction progress by TLC or HPLC.
Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.
The resulting crude product can be carried forward to the next step in the synthesis of Lapatinib.[4]
Visualizing Synthetic Strategies and Logical Comparisons
To further aid in the understanding of these synthetic alternatives, the following diagrams illustrate key workflows and logical relationships.
Caption: Comparative workflow for key coupling steps in the synthesis of Erlotinib, Gefitinib, and Lapatinib.
Caption: Logical relationship of key features for 3-ethynylaniline and its alternatives.
The Role of Aniline Derivatives in Kinase Inhibition
The aniline core of these molecules is a common feature in many kinase inhibitors, serving as a scaffold to which other functional groups are attached. In the case of EGFR inhibitors like Erlotinib, Gefitinib, and Lapatinib, the substituted aniline moiety binds to the hinge region of the ATP-binding pocket of the kinase domain. The specific substitutions on the aniline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Caption: Simplified mechanism of action for EGFR kinase inhibitors derived from aniline precursors.
Validating the Purity of Synthesized 3-Ethynylaniline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Ethynylaniline (B136080) hydrochloride...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Ethynylaniline (B136080) hydrochloride, a critical intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors.[1] Objective comparisons of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) are presented, supported by experimental data and detailed protocols. This guide also explores alternative intermediates used in the synthesis of similar blockbuster drugs to provide a broader context for drug development professionals.
Introduction
3-Ethynylaniline hydrochloride's unique structure, featuring both a reactive ethynyl (B1212043) group and an amino group, makes it a versatile building block in organic synthesis.[2] Its purity is paramount, as impurities can negatively impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3] This guide outlines the primary synthesis routes to understand potential impurities and details the most effective analytical techniques for their detection and quantification.
Synthesis of 3-Ethynylaniline and Potential Impurities
The two primary methods for synthesizing 3-ethynylaniline are the reduction of 3-ethynylnitrobenzene and the more modern and efficient Sonogashira coupling.
1. Reduction of 3-Ethynylnitrobenzene: This route involves the synthesis of a nitrated precursor followed by its reduction to the aniline (B41778).
2. Sonogashira Coupling: This palladium and copper-catalyzed reaction directly couples an aryl halide (like 3-iodoaniline) with a protected acetylene (B1199291) source (e.g., trimethylsilylacetylene), followed by deprotection.[3]
A significant side reaction in the Sonogashira coupling is the homocoupling of the alkyne, which can be promoted by the copper(I) co-catalyst in the presence of oxygen.[4]
Catalyst residues: Palladium and copper complexes.
Solvent residues: From the reaction and purification steps.
Isomers and related substances: Formed during the synthesis.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and structural elucidation.
Gradient: Start with 30% Acetonitrile, ramp to 90% over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Procedure:
Standard Preparation: Accurately weigh and dissolve 3-Ethynylaniline hydrochloride in the initial mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
Sample Preparation: Prepare the synthesized sample at a concentration of approximately 0.1 mg/mL in the initial mobile phase.
Analysis: Inject the standard and sample solutions into the HPLC system.
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
5 mm NMR tubes.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 3-Ethynylaniline hydrochloride sample into a clean, dry vial.
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte signals.
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in the vial.
Transfer a precise volume of the solution into an NMR tube.
NMR Acquisition Parameters:
Pulse Sequence: A standard 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculate the purity using the following formula:
where:
I = integral value
N = number of protons for the integrated signal
MW = molecular weight
m = mass
P = purity of the standard
Mass Spectrometry (MS) for Impurity Identification and Trace Analysis
LC-MS/MS Method for Trace Impurity Analysis:
Instrumentation:
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
Column: A suitable reversed-phase column (e.g., C18).
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, often with a modifier like formic acid to improve ionization.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
MRM Transitions: Specific precursor-to-product ion transitions for 3-ethynylaniline and its potential impurities need to be determined.
Procedure:
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 2 mg/mL.[5] Prepare calibration standards by spiking known concentrations of 3-ethynylaniline into a blank solvent.[5]
Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
Data Analysis: Quantify impurities based on the calibration curve generated from the standards.
Comparison with Alternative Intermediates
In the synthesis of tyrosine kinase inhibitors, other aniline derivatives can be used as alternatives to 3-ethynylaniline hydrochloride. The choice of intermediate can significantly impact the synthetic route, yield, and overall cost.
Typically prepared by reduction of the corresponding nitro compound.[6]
While the Sonogashira coupling for Erlotinib synthesis using 3-ethynylaniline is efficient, the synthesis of intermediates for drugs like Gefitinib and Lapatinib involves different chemical strategies.[6] The selection of a particular intermediate is a critical decision in drug development, balancing factors like synthetic accessibility, cost, and the overall efficiency of the manufacturing process.
Visualizations
Caption: Workflow for Synthesis and Purity Validation.
A Comparative Guide to the Performance of 3-Ethynylaniline and Other Functionalized Anilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the choice of a functionalized aniline (B41778) is a critical decision that dictates the efficiency and succ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of a functionalized aniline (B41778) is a critical decision that dictates the efficiency and success of cross-coupling strategies. This guide provides an objective comparison of 3-ethynylaniline (B136080) with other commonly employed functionalized anilines, including haloanilines and aniline boronic acids, in prevalent cross-coupling reactions. The unique electronic and steric properties conferred by the ethynyl (B1212043) group on 3-ethynylaniline offer distinct advantages in specific synthetic contexts, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[1] This document presents a data-driven comparison of their performance, supported by detailed experimental protocols and visual workflows, to inform strategic synthetic planning.
Executive Summary
3-Ethynylaniline serves as a versatile building block, with its terminal alkyne functionality being a key feature for Sonogashira couplings and click chemistry applications.[2][3] This guide evaluates its reactivity alongside other functionalized anilines in three major palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination. The comparative analysis reveals that while haloanilines are staples in a wide array of couplings, 3-ethynylaniline presents a unique opportunity for direct and efficient introduction of an ethynyl moiety, a valuable pharmacophore in many targeted therapies.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of 3-ethynylaniline in comparison to other functionalized anilines in key cross-coupling reactions. The data, compiled from various sources, highlights typical yields and reaction conditions. It is important to note that direct comparisons can be influenced by the specific substrates and optimized conditions used in each study.
Table 1: Sonogashira Coupling of Functionalized Anilines with Terminal Alkynes
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of a haloaniline with a terminal alkyne.[5]
FT-IR Spectroscopy for Functional Group Analysis: A Comparative Guide to 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 3-ethynylaniline (B136080) with related mo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 3-ethynylaniline (B136080) with related molecules, offering insights into its unique functional group characteristics. This analysis is crucial for researchers in drug development and materials science who utilize 3-ethynylaniline as a versatile building block. By understanding its spectral fingerprint, scientists can effectively monitor reactions, confirm structural integrity, and predict molecular interactions.
Comparative FT-IR Spectral Data
The FT-IR spectrum of 3-ethynylaniline is characterized by the presence of primary amine, terminal alkyne, and aromatic functionalities. To highlight the distinct spectral features of 3-ethynylaniline, a comparison is made with aniline (B41778) and phenylacetylene (B144264), which represent the core amine and substituted alkyne moieties, respectively. The following table summarizes the key vibrational frequencies.
Functional Group
Vibrational Mode
3-Ethynylaniline (Predicted, cm⁻¹)
Aniline (Experimental, cm⁻¹)
Phenylacetylene (Experimental, cm⁻¹)
Amine
N-H Stretch
~3400-3500
3442, 3360
-
N-H Bend
-
1619
-
C-N Stretch
~1270
1281
-
Alkyne
≡C-H Stretch
~3300
-
~3300
C≡C Stretch
~2100-2150
-
~2100-2160
Aromatic
C-H Stretch
~3000-3100
~3000-3100
~3000-3100
C=C Stretch
~1450-1600
1604, 1500
1596, 1487
Note: The data for 3-ethynylaniline is based on theoretical predictions. Experimental data for aniline and phenylacetylene are sourced from various spectroscopic databases and publications.
The predicted spectrum of 3-ethynylaniline showcases a unique combination of absorptions. The presence of two distinct N-H stretching bands is characteristic of a primary amine[1]. The sharp, strong absorption around 3300 cm⁻¹ is a clear indicator of the acetylenic C-H bond[2][3]. Furthermore, the weak to medium intensity band in the 2100-2150 cm⁻¹ region corresponds to the carbon-carbon triple bond stretch[2][3]. The aromatic C-N stretching vibration is expected around 1270 cm⁻¹, similar to that observed in aniline[1].
Experimental Protocol: FT-IR Analysis of Liquid Samples
This protocol outlines the standard procedure for acquiring the FT-IR spectrum of a liquid sample such as 3-ethynylaniline using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials:
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application:
Place a small drop of the liquid 3-ethynylaniline sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
Spectrum Acquisition:
Lower the ATR press to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
Data Processing:
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform any necessary corrections, such as baseline correction.
Cleaning:
Thoroughly clean the ATR crystal and the press with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
Workflow for FT-IR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the functional groups of an unknown compound using FT-IR spectroscopy, with 3-ethynylaniline as an example.
Caption: Workflow for FT-IR functional group analysis.
Signaling Pathways and Logical Relationships
The application of 3-ethynylaniline in drug development often involves its incorporation into larger molecules that target specific biological pathways. For instance, the ethynyl (B1212043) group can act as a reactive handle for "click chemistry" or as a pharmacophore that interacts with a biological target. The aniline moiety provides a versatile point for further chemical modifications. The logical relationship for its use in synthesizing a hypothetical kinase inhibitor is depicted below.
A Comparative Guide to the Performance of 3-Ethynylaniline Hydrochloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical factor that dictates the efficiency, scala...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive benchmark analysis of 3-Ethynylaniline (B136080) hydrochloride, a key building block in the synthesis of targeted cancer therapies. Its performance is objectively compared with alternative reagents used in the synthesis of analogous tyrosine kinase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
3-Ethynylaniline hydrochloride is a versatile intermediate prominently used in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The presence of both an aniline (B41778) and a terminal alkyne functionality allows for its strategic incorporation into complex molecular architectures. This guide evaluates the performance of 3-Ethynylaniline hydrochloride in the synthesis of Erlotinib and contrasts it with the synthetic routes of two other significant tyrosine kinase inhibitors: Gefitinib and Lapatinib. The comparison focuses on the yields of key bond-forming reactions and the overall efficiency of the synthetic strategies.
Performance Benchmarking: 3-Ethynylaniline Hydrochloride vs. Alternatives
The performance of 3-Ethynylaniline hydrochloride is best assessed by examining the yield and efficiency of the crucial coupling reaction in the synthesis of Erlotinib. This is then compared with the key bond-forming steps in the synthesis of Gefitinib and Lapatinib, which utilize different aniline derivatives or coupling strategies.
Table 1: Comparison of Key Coupling Reaction Yields in the Synthesis of Tyrosine Kinase Inhibitors
As indicated in Table 1, the nucleophilic aromatic substitution reaction employing 3-Ethynylaniline hydrochloride in the synthesis of Erlotinib proceeds with a high yield of approximately 87.5%.[1] This demonstrates its efficiency as a reactant in this critical bond-forming step.
For comparison, the synthesis of Gefitinib involves the reaction of a chloroquinazoline derivative with 3-chloro-4-fluoroaniline, which has been reported to achieve yields as high as 98%.[2] The synthesis of Lapatinib, on the other hand, often employs a different strategy, such as a Suzuki coupling of an iodoquinazoline intermediate, which also demonstrates excellent yields of around 96%.[3]
While the yield for the key step in the Erlotinib synthesis using 3-Ethynylaniline hydrochloride is slightly lower than the alternatives presented, it remains a highly efficient transformation. The choice of intermediate in drug synthesis is often a multifactorial decision, considering not only the yield of a single step but also the availability and cost of starting materials, the overall number of synthetic steps, and the ease of purification.
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below to allow for a comprehensive understanding of the experimental conditions.
Protocol 1: Synthesis of Erlotinib using 3-Ethynylaniline Hydrochloride
This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.
Materials:
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
3-Ethynylaniline
Concentrated Hydrochloric Acid
Water
Diethyl ether
Procedure:
Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (0.17 g, 0.54 mmol) in water (2.61 mL).[1]
Add 3-ethynylaniline (0.07 mL) to the suspension.[1]
Dry the product at 40°C to obtain Erlotinib hydrochloride.[1]
Protocol 2: Synthesis of a Gefitinib Intermediate using 3-Chloro-4-fluoroaniline
This protocol outlines the reaction between a 4-chloroquinazoline (B184009) derivative and 3-chloro-4-fluoroaniline, a key step in many Gefitinib syntheses.
To a reaction flask, add 4-chloro-6-iodoquinazoline, 5-formyl-2-furylboronic acid, and the palladium on carbon catalyst.
Add the base and the solvent system.
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
The crude product can be purified by crystallization or column chromatography to yield the desired coupled product.
Visualizing the Synthetic and Biological Pathways
To further aid in the understanding of the synthetic routes and the mechanism of action of the resulting drugs, the following diagrams are provided.
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Ethynylaniline Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of 3-ethynylaniline (B136080) hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of 3-ethynylaniline (B136080) hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is of paramount importance. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most appropriate method depends on specific analytical requirements, such as the need for high sensitivity for trace-level detection or a robust, cost-effective method for routine analysis.
This guide presents a detailed overview of a validated LC-MS/MS method and a representative HPLC-UV method for the analysis of 3-ethynylaniline, supported by experimental data and detailed protocols.
Performance Comparison
The choice between HPLC-UV and LC-MS for the analysis of 3-ethynylaniline hydrochloride hinges on the desired sensitivity and the complexity of the sample matrix. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for detecting trace-level impurities, especially potential genotoxic impurities in active pharmaceutical ingredients (APIs).[1] On the other hand, HPLC-UV offers a robust and widely accessible alternative suitable for higher concentration levels and routine quality control.[1]
Parameter
HPLC-UV (Representative Method for Aromatic Amines)
LC-MS/MS (Validated Method for 3-Ethynylaniline)
Limit of Detection (LOD)
~0.5 ng/mL (ppb)
0.2 ppm
Limit of Quantification (LOQ)
~2 ng/mL (ppb)
0.6 ppm
Linearity (Correlation Coefficient)
>0.999
Not explicitly stated, but method is validated
Accuracy (% Recovery)
Typically 98-102%
96.26% - 100.64%
Precision (% RSD)
< 3%
1.9% at the LOQ level
Specificity
Good, but potential for interference from co-eluting species
Excellent, based on specific mass transitions
Table 1. Comparison of typical performance characteristics for HPLC-UV and a validated LC-MS/MS method for the analysis of aniline (B41778) derivatives and 3-ethynylaniline, respectively.
Experimental Protocols
Representative HPLC-UV Method for Aromatic Amines
This protocol is representative of a method that could be adapted and validated for the analysis of 3-ethynylaniline hydrochloride.
1. Instrumentation:
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution with methanol (B129727) and water. The method starts with an enrichment step followed by a steep increase to 20% methanol. The separation is then achieved over 13 minutes with a gradient up to 70% methanol.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Determined by the UV absorbance maximum of 3-ethynylaniline.
Injection Volume: 10 µL.
3. Sample Preparation:
Accurately weigh and dissolve the 3-ethynylaniline hydrochloride standard or sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
Prepare a series of calibration standards by diluting a stock solution to cover the desired concentration range.
Filter all solutions through a 0.45 µm syringe filter before injection.
Validated LC-MS/MS Method for 3-Ethynylaniline[1]
This method has been developed and validated for the sensitive and selective quantification of 3-ethynylaniline.[1]
1. Instrumentation:
A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.
Accurately weigh and dissolve the sample containing 3-ethynylaniline in a suitable solvent (e.g., acetonitrile/water mixture).[1]
Prepare calibration standards by spiking known concentrations of 3-ethynylaniline into a blank solvent.[1]
Filter all solutions through a 0.22 µm syringe filter prior to injection.[1]
Visualizing the Analytical Workflow
To better understand the logical flow of a typical chromatographic analysis for 3-ethynylaniline hydrochloride, the following diagram illustrates the key steps from sample preparation to data analysis.
Proper Disposal of 3-Ethynylaniline Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Ethynylaniline hydrochloride (CAS No. 54060-30-9), a chemical intermediate utilized in pharmaceutical development and resear...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides essential safety and logistical information for the proper disposal of 3-Ethynylaniline hydrochloride (CAS No. 54060-30-9), a chemical intermediate utilized in pharmaceutical development and research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. All procedures should be executed in accordance with your institution's environmental health and safety (EHS) guidelines and local, state, and federal regulations.[1]
Hazard Profile and Safety Data
3-Ethynylaniline hydrochloride is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[2][3] It may also lead to respiratory irritation and is harmful to aquatic life with long-lasting effects.[1][3]
Conduct all waste handling within a certified chemical fume hood to prevent inhalation of vapors.[3]
Ensure an emergency eyewash station and safety shower are readily accessible.[3]
2. Waste Segregation and Collection:
Liquid Waste: Collect all liquid waste containing 3-Ethynylaniline hydrochloride in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic solvents and clearly labeled as "Hazardous Waste," listing "3-Ethynylaniline hydrochloride" and any other chemical constituents.[3]
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]
Do not mix with other waste streams unless compatibility has been confirmed.[4]
3. Container Management:
Ensure waste containers are in good condition, free from leaks, and kept tightly closed when not in use.[4][5]
Store waste containers in a designated and properly ventilated satellite accumulation area at or near the point of generation.[6]
Use appropriate absorbent materials for containment.
Collect spilled material and contaminated absorbents into a designated hazardous waste container.[7]
Clean the spill area thoroughly.
All materials used for cleanup should be disposed of as hazardous waste.[7]
5. Final Disposal:
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3]
Ensure all waste is handled and transported in accordance with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 3-Ethynylaniline hydrochloride waste.
Caption: Workflow for the safe disposal of 3-Ethynylaniline hydrochloride waste.
Personal protective equipment for handling 3-Ethynylaniline hydrochloride
This guide provides immediate, essential safety and logistical information for handling 3-Ethynylaniline hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for handling 3-Ethynylaniline hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
3-Ethynylaniline hydrochloride is a hazardous substance requiring careful handling. It is classified as a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Ingestion may be harmful, and there is a potential for skin sensitization upon contact.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
Protection Type
Equipment Specification
Purpose
Eye/Face Protection
Tightly fitting safety goggles with side-shields or chemical safety goggles.[5][1][3][4]
Chemical-resistant gloves (e.g., PVC, Neoprene).[5][4] For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[4] Wear a lab coat and a PVC apron.[4]
A NIOSH-approved respirator with a type ABEK (EN14387) filter.
Necessary if working outside a fume hood, if exposure limits are exceeded, or if irritation is experienced.[3]
Operational Plan: Handling and Disposal
Adherence to a strict operational protocol is crucial for the safe handling and disposal of 3-Ethynylaniline hydrochloride.
Experimental Protocol: Safe Handling
Preparation:
Ensure a certified chemical fume hood is operational.[6][3]
Verify that an emergency eyewash station and safety shower are accessible.[6]
Don all required PPE as specified in the table above.
Ground and bond all containers and receiving equipment to prevent static discharge.[1][3]
Handling:
Conduct all manipulations of 3-Ethynylaniline hydrochloride within the chemical fume hood.[6][3]
Use only non-sparking tools to avoid ignition sources.[1][3]
Avoid direct contact with skin and eyes, and prevent the inhalation of vapors.[1][3]
Keep the container tightly closed when not in use.[1][3]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
The recommended storage temperature is between 2-8°C.[3]
Store away from heat, sparks, open flames, and other ignition sources.[1][3]
Keep separate from incompatible materials such as oxidizing agents.[3][4]
Disposal Plan
Waste Segregation:
Liquid Waste: Collect all liquid waste containing 3-Ethynylaniline hydrochloride in a designated, sealed, and clearly labeled hazardous waste container.[6] The container must be compatible with organic solvents.[6]
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]
Labeling and Storage of Waste:
Clearly label all waste containers as "Hazardous Waste" and list "3-Ethynylaniline hydrochloride" and any other constituents.[6]
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal:
Dispose of all waste in accordance with local, state, and federal regulations.[4]
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
Do not dispose of 3-Ethynylaniline hydrochloride down the drain.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-Ethynylaniline hydrochloride.